Mofegiline Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-HCUGZAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120635-25-8 | |
| Record name | Mofegiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOFEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mofegiline Hydrochloride: A Technical Guide to its Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mofegiline hydrochloride (also known as MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Developed initially for the potential treatment of Parkinson's disease and Alzheimer's disease, its primary mechanism revolves around the modulation of dopamine metabolism within the central nervous system.[2] Mofegiline operates as an enzyme-activated inhibitor, forming a covalent bond with the flavin cofactor of MAO-B, leading to its irreversible inactivation.[4] Beyond its primary target, mofegiline also demonstrates significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory effects.[1][5][6] This guide provides a detailed examination of mofegiline's biochemical interactions, pharmacological effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Selective and Irreversible MAO-B Inhibition
Mofegiline's principal mechanism of action is the selective, enzyme-activated, irreversible inhibition of monoamine oxidase type B (MAO-B).[1][3] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[7][8]
The inhibition process is mechanism-based, meaning the enzyme itself catalyzes the conversion of mofegiline into a reactive species that then covalently binds to the enzyme.[4] Specifically, structural and mechanistic studies have shown that upon interaction with MAO-B, a covalent bond is formed between the distal allylamine carbon atom of the mofegiline metabolite and the N(5) position of the flavin adenine dinucleotide (FAD) cofactor.[4] This adduct formation results in a 1:1 molar stoichiometry and renders the enzyme permanently inactive, with no catalytic turnover observed during the inhibition process.[4]
This high selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature. While MAO-A is primarily responsible for metabolizing serotonin and norepinephrine, MAO-B preferentially metabolizes dopamine.[9] Mofegiline's selectivity minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mofegiline - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mofegiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
Mofegiline Hydrochloride: A Technical Whitepaper on its Discovery, Mechanism, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofegiline Hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and other neurotransmitters. Developed in the 1980s by the Merrell-Dow Research Institute, mofegiline was investigated as a potential therapeutic agent for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, and the available data from preclinical and clinical investigations. Despite promising initial findings, the clinical development of mofegiline was ultimately terminated, and it was never marketed.[1][3] This whitepaper aims to consolidate the existing scientific knowledge on mofegiline for the benefit of researchers and professionals in the field of drug discovery and development.
Discovery and History
Mofegiline, chemically known as (2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine hydrochloride, was first synthesized and characterized by scientists at the Merrell-Dow Research Institute.[1] The development of mofegiline was part of a broader effort to identify selective MAO-B inhibitors as a therapeutic strategy for Parkinson's disease. The rationale was that by selectively inhibiting MAO-B, the breakdown of dopamine in the brain could be reduced, thereby alleviating the motor symptoms of the disease. Mofegiline emerged as a promising candidate due to its high potency and selectivity for MAO-B over its isoenzyme, MAO-A.[4][5]
Mechanism of Action
Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B, often referred to as a "suicide inhibitor."[4] Its mechanism of action involves a series of steps that lead to the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme, rendering it permanently inactive.
The key steps in the inhibition of MAO-B by mofegiline are:
-
Oxidation of the Amine: Mofegiline's primary amine is oxidized by the FAD cofactor of MAO-B.
-
Formation of a Reactive Intermediate: This oxidation generates a reactive intermediate.
-
Covalent Adduct Formation: The intermediate then rapidly forms a covalent adduct with the N5 position of the FAD cofactor.[4]
This irreversible inhibition leads to a sustained increase in the levels of dopamine in the brain.
In addition to its primary activity on MAO-B, mofegiline has also been shown to be a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][6] SSAO is an enzyme involved in inflammatory processes, and its inhibition by mofegiline may have contributed to the compound's overall pharmacological profile.
Signaling Pathway Diagram
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Mofegiline
| Target Enzyme | Species | IC50 (nM) | Reference |
| MAO-B | Rat brain mitochondria | 3.6 | [6] |
| MAO-A | Rat brain mitochondria | 680 | [6] |
| SSAO/VAP-1 | Human | 20 | [7] |
| SSAO | Dog aorta | 2 | [6] |
| SSAO | Rat aorta | 5 | [6] |
| SSAO | Bovine aorta | 80 | [6] |
| SSAO | Human umbilical artery | 20 | [6] |
Table 2: Preclinical In Vivo Data for Mofegiline
| Animal Model | Parameter | Dose | Effect | Reference |
| Mice | MPTP-induced neurotoxicity | 1.25 mg/kg | Reduced decreases in striatal dopamine, DOPAC, and HVA | [7] |
| Transgenic Mice (overexpressing VAP-1) | LPS-induced inflammation | 5 mg/kg | Inhibited increases in BALF levels of TNF-α | [7] |
Experimental Protocols
In Vitro MAO Inhibition Assay (General Protocol)
A detailed, specific protocol for the original assays with Mofegiline is not available in the public domain. However, a general protocol for determining MAO inhibitory activity, based on common laboratory practices, is as follows:
-
Enzyme Preparation: Mitochondria are isolated from rat brain tissue by differential centrifugation. The mitochondrial pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor and Substrate Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. A range of dilutions is then prepared. A radiolabeled substrate for MAO-B (e.g., [14C]-phenylethylamine) or MAO-A (e.g., [14C]-serotonin) is used.
-
Assay Procedure:
-
Aliquots of the mitochondrial preparation are pre-incubated with varying concentrations of mofegiline or vehicle control for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a defined period and is then terminated, typically by the addition of an acid (e.g., HCl).
-
The radiolabeled metabolic products are extracted using an organic solvent (e.g., toluene).
-
The radioactivity in the organic phase is quantified using a liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each mofegiline concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro MAO Inhibition Assay
Synthesis
Clinical Development and Discontinuation
This compound entered early-stage clinical development for Parkinson's disease and Alzheimer's disease. However, its development was terminated, and the drug was never marketed.[1][3] The specific reasons for this discontinuation are not explicitly stated in the available public-domain literature.
Information on the clinical trial program is limited. It is known that mofegiline was investigated in clinical trials, but detailed results, particularly from later-phase studies, are not widely published. The lack of comprehensive clinical data and a clear rationale for the termination of its development makes it difficult to fully assess the therapeutic potential and limitations of mofegiline.
Conclusion
This compound was a promising, potent, and selective irreversible inhibitor of MAO-B with a secondary activity against SSAO/VAP-1. Preclinical studies demonstrated its potential for the treatment of neurodegenerative diseases. However, the lack of a publicly available, detailed synthesis protocol and the absence of comprehensive clinical trial data, along with a clear reason for its development discontinuation, leave significant gaps in our understanding of this compound. This whitepaper has summarized the available technical information on mofegiline, highlighting both what is known and the areas where information is lacking, to serve as a resource for the scientific community.
References
- 1. Mofegiline - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Alzheimer’s Disease Insight Report: Current Therapies, Drug Pipeline and Outlook - BioSpace [biospace.com]
Mofegiline Hydrochloride: A Technical Guide to a Selective MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mofegiline Hydrochloride (MDL 72,974A), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). This document details its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and known signaling pathways, serving as a critical resource for professionals in neuroscience research and drug development.
Core Compound Profile
Mofegiline is an enzyme-activated, irreversible inhibitor that selectively targets MAO-B.[1][2] Its mechanism involves the formation of a covalent adduct with the N(5) position of the flavin coenzyme within the MAO-B active site.[1][2] This targeted action leads to a significant reduction in the degradation of dopamine in the central nervous system, a key strategy in the management of neurodegenerative conditions such as Parkinson's disease.[3] While investigated for Parkinson's and Alzheimer's disease, Mofegiline was never commercially marketed.[2]
Quantitative Inhibitory Data
The following tables summarize the key quantitative parameters defining the inhibitory activity and selectivity of this compound.
| In Vitro Inhibition of MAO-A and MAO-B | |
| Parameter | Value |
| MAO-B IC50 (rat brain mitochondria) | 3.6 nM[4] |
| MAO-A IC50 (rat brain mitochondria) | 680 nM[4] |
| MAO-B Apparent Ki (recombinant human) | 28 nM[2] |
| Selectivity (MAO-A IC50 / MAO-B IC50) | ~189-fold[4] |
| In Vivo Inhibition of MAO-A and MAO-B in Rats | |
| Parameter | Value |
| MAO-B ED50 (oral administration) | 0.18 mg/kg[4] |
| MAO-A ED50 (oral administration) | 8 mg/kg[4] |
| Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) | |
| Parameter | Value |
| SSAO/VAP-1 IC50 (human enzyme) | 20 nM[4] |
Mechanism of Action and Signaling Pathways
Mofegiline's primary mechanism is the selective and irreversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[5] By inhibiting MAO-B, Mofegiline increases the synaptic availability of dopamine, thereby enhancing dopaminergic signaling.
Beyond this primary effect, the neuroprotective properties of selective MAO-B inhibitors like Mofegiline are an area of active research. Studies on similar propargylamine-containing MAO-B inhibitors, such as selegiline and rasagiline, suggest mechanisms that extend beyond simple dopamine preservation. These include the induction of pro-survival anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as GDNF and BDNF.[3][6] Furthermore, there is evidence that selegiline can suppress the pro-apoptotic activity of protein disulfide isomerase (PDI), a mechanism independent of MAO-B inhibition that prevents mitochondrial outer membrane permeabilization and subsequent cell death.[7] Some selective MAO-B inhibitors may also influence dopamine transporter (DAT) function and interact with other signaling molecules like the trace amine-associated receptor 1 (TAAR1).[5][8]
The downstream consequences of enhanced dopamine availability through MAO-B inhibition involve the activation of dopamine receptor signaling cascades. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, increased cyclic AMP (cAMP) levels, and activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which then inhibits protein phosphatase 1 (PP1).[9] Activation of D2-like receptors, conversely, is generally coupled to the inhibition of adenylyl cyclase.[9] Both D1 and D2 receptor signaling can modulate the extracellular signal-regulated kinase (ERK) pathway, a key regulator of synaptic plasticity and cell survival.[9]
Mofegiline's inhibition of MAO-B increases dopamine levels, modulating downstream signaling pathways.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound against MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of MAO-B-catalyzed amine oxidation.[10][11][12]
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (or other test inhibitors)
-
MAO-B assay buffer
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red, GenieRed Probe)[11][12]
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)[10][11]
-
Positive control inhibitor (e.g., Selegiline)[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of Mofegiline to be tested.
-
Reconstitute the MAO-B enzyme, HRP, and fluorometric probe in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the desired volume of the Mofegiline dilutions to the respective wells.
-
Include wells for a positive control (e.g., Selegiline) and a no-inhibitor control (vehicle).
-
Add the diluted MAO-B enzyme solution to all wells except for the blank.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[1][11]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution containing the MAO-B substrate, HRP, and the fluorometric probe in the assay buffer.
-
Add the working solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at 37°C.[11]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of Mofegiline.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the Mofegiline concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Dopamine Measurement
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of living animals following the administration of a drug like Mofegiline.
General Procedure:
-
Surgical Implantation: Anesthetize the animal model (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the baseline levels and plot them over time to observe the effect of Mofegiline on extracellular dopamine.
Experimental and Drug Development Workflow
The development and validation of a selective MAO-B inhibitor like Mofegiline typically follows a structured workflow, from initial screening to in vivo efficacy studies.
A typical workflow for the development and validation of a selective MAO-B inhibitor.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mofegiline Hydrochloride neuroprotective effects
An In-depth Technical Guide on the Neuroprotective Effects of Mofegiline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1] Although it was never commercially marketed, its mechanism of action provides a strong basis for significant neuroprotective potential. This document synthesizes the available data on Mofegiline's biochemical properties and extrapolates its likely neuroprotective effects based on the well-documented activities of other selective MAO-B inhibitors like Selegiline and Rasagiline. The core neuroprotective mechanisms stemming from MAO-B inhibition include the attenuation of oxidative stress, modulation of anti-apoptotic pathways, and the potential induction of pro-survival signaling cascades. This guide provides detailed experimental protocols for assessing these effects and presents key data and signaling pathways in a structured format for technical audiences.
This compound: Mechanism of Action
Mofegiline is a mechanism-based inhibitor that acts with high selectivity on MAO-B.[2] Its primary action involves forming a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[2][3] This irreversible inhibition occurs with a 1:1 molar stoichiometry and happens within a single catalytic turnover, making it a highly efficient inactivator of the enzyme.[2][3] The inhibition prevents the oxidative deamination of monoamine neurotransmitters, most notably dopamine. A critical consequence of this enzymatic reaction is the production of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[4] By inhibiting MAO-B, Mofegiline effectively reduces the generation of this endogenous source of oxidative stress in the brain.
Enzymatic Inhibition Profile
Quantitative studies have demonstrated Mofegiline's high selectivity for MAO-B over MAO-A. The affinity for MAO-B is approximately 40-fold higher than for MAO-A, and its inhibition of MAO-A is reversible, unlike its irreversible action on MAO-B.[2]
| Parameter | Target Enzyme | Value | Reference |
| Apparent Kᵢ | Human MAO-B | 28 nM | [2][3] |
| Kᵢ | Human MAO-A | 1.1 µM | [2] |
| Inhibition Type | Human MAO-B | Irreversible | [2] |
| Inhibition Type | Human MAO-A | Competitive | [2] |
Core Neuroprotective Signaling Pathways
While direct studies on Mofegiline's neuroprotective signaling are limited, the pathways engaged by other selective MAO-B inhibitors are well-characterized and serve as a robust predictive model. These mechanisms extend beyond simply reducing oxidative stress and involve active modulation of cell survival and death pathways.
Attenuation of Oxidative Stress and Mitochondrial Protection
The primary neuroprotective effect of MAO-B inhibition is the reduction of oxidative stress. MAO-B is located on the outer mitochondrial membrane, and its activity is a significant source of H₂O₂ in dopaminergic neurons.[4][5] Excessive ROS can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and initiating apoptotic cell death.[6][7] By decreasing H₂O₂ production, Mofegiline is hypothesized to protect mitochondrial integrity, preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors like cytochrome c.[8]
Modulation of Apoptotic Pathways
Selective MAO-B inhibitors have been shown to actively promote cell survival by modulating key proteins in the apoptotic cascade.[9] This is primarily achieved through the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family and the potential downregulation of pro-apoptotic members like Bax.[4][9] The neuroprotective actions of Selegiline, for instance, have been directly linked to its ability to increase the expression of Bcl-2 and suppress apoptosis-related falls in mitochondrial membrane potential.[4][10] This shifts the cellular balance away from cell death and towards survival, particularly under conditions of neurotoxic or oxidative stress.
Illustrative Quantitative Data from Selective MAO-B Inhibitors
To provide context for the expected efficacy of Mofegiline, the following table summarizes quantitative data from neuroprotection studies on the related MAO-B inhibitor, Selegiline. These experiments typically involve exposing neuronal cell cultures to a neurotoxin and measuring the protective effect of the drug.
| Drug | Cell Model | Neurotoxin | Concentration | Outcome Measure | Result | Reference |
| Selegiline | Hippocampus-derived Neural Stem Cells | 125 µM H₂O₂ | 20 µM | Cell Viability (MTT) | Significantly increased vs. H₂O₂ control | [4] |
| Selegiline | Hippocampus-derived Neural Stem Cells | 125 µM H₂O₂ | 20 µM | Apoptosis/Necrosis | Significantly suppressed cell death | [4] |
| Selegiline | Hippocampus-derived Neural Stem Cells | N/A (Baseline) | 20 µM | Bcl-2 mRNA Expression | Significantly increased vs. control | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the enzymatic and neuroprotective effects of compounds like this compound.
Protocol: In Vitro MAO-B Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of a test compound against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme (Supersomes™ or similar)[5]
-
Kynuramine (substrate)[5]
-
Test compound (Mofegiline) and positive control (e.g., Selegiline)[5]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Plate reader (fluorescence or LC-MS/MS for detection)[5]
Procedure:
-
Compound Preparation: Prepare serial dilutions of Mofegiline (e.g., 0.1 nM to 100 µM) in DMSO, then dilute further into the assay buffer.
-
Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the test compound dilution, and recombinant hMAO-B enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (Kynuramine) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).
-
Detection: Measure the product (4-hydroxyquinoline) using a fluorescent plate reader or quantify the substrate and metabolite by LC-MS/MS.[5]
-
Data Analysis: Calculate the percent inhibition for each concentration of Mofegiline relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol assesses the ability of Mofegiline to protect neuronal cells from toxin-induced cell death. The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to model Parkinson's disease pathology.[11][12]
Materials:
-
SH-SY5Y human neuroblastoma cell line[13]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Mofegiline (e.g., 1 µM to 50 µM). Incubate for 24-48 hours.[4]
-
Toxin Exposure: Add the neurotoxin (e.g., 50 µM 6-OHDA) to the wells (except for the vehicle control wells) and incubate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with the toxin alone to those pre-treated with Mofegiline to determine the protective effect.
Conclusion
This compound is a meticulously characterized selective, irreversible MAO-B inhibitor. While its clinical development was halted, its potent and specific mechanism of action strongly implies a neuroprotective profile consistent with, or potentially exceeding, that of other drugs in its class. The foundational mechanism for this neuroprotection is the mitigation of mitochondrial oxidative stress by reducing the catalytic production of hydrogen peroxide. Furthermore, evidence from related compounds strongly suggests that Mofegiline could actively promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2. The experimental frameworks provided herein offer robust methods for empirically validating these hypothesized effects. For drug development professionals, Mofegiline and its analogs represent a compelling area for further investigation in the ongoing search for disease-modifying therapies for neurodegenerative disorders.
References
- 1. Mofegiline - Wikipedia [en.wikipedia.org]
- 2. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic studies of mofegiline inhibition of recombinant human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. researchgate.net [researchgate.net]
Mofegiline Hydrochloride and Semicarbazide-Sensitive Amine Oxidase (SSAO): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofegiline hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that also exhibits significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO).[1][2] Developed initially for the potential treatment of Parkinson's disease and Alzheimer's disease, its dual inhibitory action offers a unique pharmacological profile with implications for neuroprotection and anti-inflammatory effects.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, pharmacokinetic profile, and its interaction with both MAO-B and SSAO. Detailed experimental protocols for assessing enzyme inhibition and a summary of quantitative data are presented to support further research and development in this area.
Introduction to this compound
Mofegiline, chemically known as (E)-2-(4-fluorophenethyl)-3-fluoroallylamine, is a primary amine that acts as an enzyme-activated, irreversible inhibitor of MAO-B.[4][5] Its high selectivity for MAO-B over MAO-A, coupled with its potent inhibition of SSAO, distinguishes it from other MAO-B inhibitors.[4][6] Although Mofegiline was investigated for neurodegenerative diseases, it was never marketed.[1] However, its unique properties continue to make it a valuable tool for research into the roles of MAO-B and SSAO in health and disease.
Mechanism of Action
Irreversible Inhibition of Monoamine Oxidase B (MAO-B)
Mofegiline acts as a mechanism-based inhibitor of MAO-B.[3] The inhibition process involves the enzyme's own catalytic machinery. The allylamine moiety of Mofegiline is oxidized by the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO-B.[3] This oxidation is a requisite step for the subsequent irreversible inactivation of the enzyme.[4]
Structural and mechanistic studies have revealed that this process results in the formation of a covalent bond between the distal allylamine carbon atom of Mofegiline and the N(5) position of the flavin cofactor.[3] This covalent adduct formation renders the enzyme catalytically inactive.[3] The inhibition by Mofegiline is stoichiometric, with a 1:1 molar ratio of inhibitor to enzyme, and occurs without significant catalytic turnover.[3]
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)
Mofegiline is also a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[4][6] SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia.[7][8] Elevated SSAO activity has been implicated in pathological conditions such as diabetes and inflammation.[6][9] The inhibition of SSAO by Mofegiline is also irreversible and time-dependent.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and pharmacokinetics of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species/Tissue Source | IC50 Value | Ki Value | Reference(s) |
| MAO-B | Rat Brain Mitochondria | 3.6 nM | - | [4][6] |
| Human (recombinant) | - | 28 nM | [4] | |
| MAO-A | Rat Brain Mitochondria | 680 nM | - | [4][6] |
| Human (recombinant) | - | 1.1 µM | [4] | |
| SSAO | Dog Aorta | 2 nM | - | [4][10] |
| Rat Aorta | 5 nM | - | [4][10] | |
| Human Umbilical Artery | 20 nM | - | [4][6][10] | |
| Bovine Aorta | 80 nM | - | [4][10] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dose | Effect | Reference(s) |
| MAO-B Inhibition (ED50) | Rat (brain) | 0.18 mg/kg (p.o.) | 50% inhibition of MAO-B activity | [5] |
| MAO-A Inhibition (ED50) | Rat (brain) | 8 mg/kg (p.o.) | 50% inhibition of MAO-A activity | [5] |
| Neuroprotection | Mouse (MPTP model) | 1.25 mg/kg (i.p.) | Rescued MPTP-induced decreases in striatal dopamine and its metabolites | [4][6] |
| Anti-inflammatory | Mouse (LPS-induced) | 5 mg/kg | Inhibited LPS-induced increases in TNF-α in BALF of VAP-1 transgenic mice | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax) | ~1 hour | [11] |
| Elimination Half-life (t1/2) | 1 - 3 hours | [1][11] |
| Absorption | Rapid | [11] |
| Elimination | Rapid | [11] |
| Metabolism | Extensively metabolized, with the formation of carbamate metabolites | [12] |
| Excretion | Primarily urinary excretion of metabolites | [12] |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized procedure based on common methodologies for assessing MAO-B activity.
Materials:
-
Purified or recombinant MAO-B enzyme
-
This compound
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the desired concentration of this compound.
-
Pre-incubate the enzyme with the inhibitor for a defined period at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, benzylamine.
-
Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, the product of benzylamine oxidation.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.
-
To determine the IC50 value, test a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk).
In Vitro SSAO Inhibition Assay (Radiochemical Method)
This protocol is a generalized procedure for assessing SSAO activity.
Materials:
-
SSAO enzyme source (e.g., tissue homogenates from aorta or purified enzyme)
-
This compound
-
[14C]-Benzylamine (radiolabeled substrate)
-
Phosphate buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare tissue homogenates or purified enzyme solution in phosphate buffer.
-
Prepare a range of this compound concentrations.
-
In reaction tubes, combine the enzyme preparation with the different concentrations of this compound and pre-incubate.
-
Initiate the reaction by adding [14C]-benzylamine.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the radioactive product (benzaldehyde) into an organic solvent (e.g., toluene).
-
Measure the radioactivity of the organic phase using a liquid scintillation counter.
-
Calculate the enzyme activity and the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Dopamine Metabolism and the Role of MAO-B
MAO-B plays a crucial role in the degradation of dopamine in the brain. Inhibition of MAO-B by Mofegiline increases the synaptic concentration of dopamine, which is the primary mechanism for its therapeutic potential in Parkinson's disease.[13]
Caption: Dopamine metabolism pathway and Mofegiline's point of intervention.
Proposed Signaling Pathway of SSAO in Inflammation
SSAO (VAP-1) is expressed on the surface of endothelial cells and is involved in the adhesion and transmigration of leukocytes to sites of inflammation. Its enzymatic activity, which produces cytotoxic aldehydes and hydrogen peroxide, is believed to contribute to this process.
Caption: Role of SSAO in the inflammatory cascade.
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.
Caption: Workflow for determining enzyme inhibition kinetics.
Therapeutic Potential and Future Directions
The dual inhibition of MAO-B and SSAO by Mofegiline presents a compelling therapeutic strategy. By inhibiting MAO-B, Mofegiline can increase dopamine levels, offering symptomatic relief in Parkinson's disease.[13] Concurrently, its inhibition of SSAO may provide neuroprotective and anti-inflammatory benefits, potentially slowing disease progression.[6] The role of SSAO in diabetic complications also suggests that Mofegiline could be explored in the context of diabetic neuropathy and other related conditions.[6][8]
Although the clinical development of Mofegiline was discontinued, it remains an invaluable pharmacological tool for elucidating the intricate roles of MAO-B and SSAO in various physiological and pathological processes. Further research with Mofegiline and the development of new dual inhibitors could lead to novel therapeutic approaches for a range of disorders.
Conclusion
This compound is a potent, irreversible inhibitor of both MAO-B and SSAO. Its well-characterized mechanism of action and significant in vitro and in vivo activity make it a subject of continued interest in neuropharmacology and drug development. This technical guide has provided a comprehensive overview of its properties, along with practical experimental guidance and a summary of key data, to facilitate further scientific inquiry into this fascinating molecule and its enzymatic targets.
References
- 1. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Diabetes and semicarbazide-sensitive amine oxidase (SSAO) activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 9. ovid.com [ovid.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. Inhibitory activities of semicarbazide-sensitive amine oxidase and angiotensin converting enzyme of pectin hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and characterization of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) from bovine lung - PMC [pmc.ncbi.nlm.nih.gov]
Mofegiline Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofegiline Hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its physicochemical and pharmacological properties, a detailed description of its interaction with MAO-B, and proposed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of Mofegiline. Its chemical structure and identifiers are summarized below.
| Identifier | Value | Citation |
| IUPAC Name | (E)-2-(fluoromethylene)-4-(4-fluorophenyl)butan-1-amine hydrochloride | [1] |
| Synonyms | MDL 72974A, Mofegiline HCl | [2][3] |
| CAS Number | 120635-25-8 | [2] |
| Molecular Formula | C₁₁H₁₃F₂N · HCl | [2] |
| Molecular Weight | 233.7 g/mol | [2] |
| SMILES | F/C=C(CN)/CCC1=CC=C(C=C1)F.Cl | [2] |
| InChI | InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | [2] |
Chemical Structure:
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is presented in the tables below.
Physicochemical Properties
| Property | Value | Citation |
| Appearance | Solid powder | [1] |
| Boiling Point | 322.7°C at 760 mmHg | [2] |
| Solubility | Water: 30 mg/mLDMSO: 110 mg/mL (ultrasonic) | [2][3] |
Pharmacological Properties
| Parameter | Value | Species/System | Citation |
| IC₅₀ (MAO-B) | 3.6 nM | Rat brain mitochondria | [2] |
| IC₅₀ (MAO-A) | 680 nM | Rat brain mitochondria | [2] |
| Kᵢ (MAO-B) | 28 nM | Recombinant human | [4] |
| IC₅₀ (SSAO/VAP-1) | 20 nM | Human enzyme | [2] |
| IC₅₀ (SSAO) | 2 nM | Dog aorta | [5] |
| IC₅₀ (SSAO) | 5 nM | Rat aorta | [5] |
| IC₅₀ (SSAO) | 80 nM | Bovine aorta | [5] |
| ED₅₀ (MAO-B inhibition, in vivo) | 0.18 mg/kg (p.o.) | Rat brain | [5] |
| ED₅₀ (MAO-A inhibition, in vivo) | 8 mg/kg (p.o.) | Rat brain | [5] |
| Elimination Half-life | 1–3 hours | Human | [6] |
Mechanism of Action and Signaling Pathway
Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B. The inhibitory mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This process occurs in a single catalytic turnover without the production of hydrogen peroxide.[7] The proposed mechanism involves the oxidation of the amine group of Mofegiline by FAD, leading to the formation of an imine intermediate. Subsequently, a nucleophilic attack from the N(5) position of the reduced flavin onto the imine, followed by the elimination of a fluoride ion, results in a stable, highly conjugated flavocyanine adduct.[7] This covalent modification permanently inactivates the enzyme.
Experimental Protocols
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is noted to be synthesized according to published procedures.[7] The purification of related allylamine compounds often involves techniques such as column chromatography or preparative HPLC.
Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Based on methods for similar amine hydrochloride compounds, a robust RP-HPLC method for the analysis of this compound can be proposed.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0-4.0). A common starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength of approximately 205-220 nm.
-
Column Temperature: 30-40°C.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness.
MAO-B Inhibition Assay (Fluorometric)
This protocol is based on commercially available MAO-B inhibitor screening kits.
-
Reagent Preparation:
-
Prepare MAO-B Assay Buffer.
-
Reconstitute lyophilized MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer, and a positive control inhibitor (e.g., selegiline) in the appropriate buffers as specified by the kit manufacturer.
-
Prepare a working solution of the fluorescent probe (e.g., GenieRed Probe) in DMSO.
-
Prepare serial dilutions of this compound (test inhibitor).
-
-
Assay Procedure:
-
Add the test inhibitor dilutions, positive control, and a vehicle control to the wells of a 96-well black plate.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent probe and developer.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized, potent, and selective irreversible inhibitor of MAO-B. Its mechanism of action through covalent modification of the FAD cofactor is a key feature for its pharmacological activity. This technical guide provides essential information for researchers working with this compound, from its fundamental chemical properties to proposed methodologies for its analysis and evaluation. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mofegiline (hydrochloride) - Immunomart [immunomart.org]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. mofegiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Mofegiline Hydrochloride: A Preclinical Overview for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofegiline hydrochloride (MDL 72,974A) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). While it was investigated for the treatment of both Parkinson's and Alzheimer's disease, it was never brought to market. This technical guide provides a comprehensive overview of the available preclinical data on Mofegiline and related compounds, offering insights into its potential mechanisms of action in the context of Alzheimer's disease (AD). Due to the limited specific preclinical data for Mofegiline in AD models, this guide also incorporates findings from studies on other irreversible MAO-B inhibitors, such as selegiline, to infer potential therapeutic effects and signaling pathways.
Core Data Summary
Quantitative Data for this compound
The primary quantitative data available for this compound pertains to its enzymatic inhibition properties. This information is crucial for understanding its potency and selectivity.
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-B) | 3.6 nM | Not Specified | [1] |
| IC50 (MAO-A) | 680 nM | Not Specified | [1] |
| EC50 (MAO-B inhibition in vivo) | 0.18 mg/kg | Rat Brain | [1] |
| EC50 (MAO-A inhibition in vivo) | 8 mg/kg | Rat Brain | [1] |
Note: The substantial difference between the IC50 and EC50 values for MAO-A and MAO-B highlights Mofegiline's strong selectivity for MAO-B.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Human or rodent brain mitochondria, or recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for MAO-A and benzylamine for MAO-B are common fluorometric substrates.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for irreversible inhibition.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The rate of product formation is measured over time using a fluorometer.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Animal Models of Alzheimer's Disease
Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound.
Animal Models:
-
Amyloid-beta (Aβ) infusion models: Intracerebroventricular (ICV) injection of Aβ oligomers to induce AD-like pathology.
-
Transgenic models: Mice or rats expressing human familial AD genes (e.g., APP/PS1, 5XFAD) that develop age-dependent Aβ plaques and cognitive deficits.
-
Scopolamine-induced amnesia model: A cholinergic deficit model to assess effects on learning and memory.
General Protocol:
-
Animal Subjects: Aged male and female mice or rats are typically used.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Treatment Duration: Can range from acute (single dose) to chronic (daily for several weeks or months).
-
Behavioral Testing: A battery of tests is used to assess cognitive function, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze or T-maze: To assess working memory.
-
Novel Object Recognition Test: To measure recognition memory.
-
-
Biochemical and Histological Analysis:
-
Brain tissue is collected for analysis of MAO-B activity, neurotransmitter levels (e.g., dopamine, serotonin), Aβ plaque load (immunohistochemistry, ELISA), and tau pathology (e.g., phosphorylated tau levels).
-
Markers of oxidative stress and neuroinflammation are also commonly assessed.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Mofegiline is the irreversible inhibition of MAO-B. This has several downstream consequences relevant to Alzheimer's disease.
Inhibition of MAO-B and Neurotransmitter Preservation
MAO-B is responsible for the degradation of key neurotransmitters, particularly dopamine. By inhibiting MAO-B, Mofegiline increases the synaptic availability of these neurotransmitters, which can have positive effects on cognitive function.
References
Mofegiline Hydrochloride pharmacokinetics and pharmacodynamics
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mofegiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Developed as a second-generation enzyme-activated inhibitor, it was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. Mofegiline's mechanism involves the irreversible inactivation of MAO-B, an enzyme crucial for the degradation of amine neurotransmitters, most notably dopamine. By inhibiting MAO-B, mofegiline increases synaptic dopamine concentrations, which is the primary strategy for its therapeutic effects in dopamine-deficient conditions. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, metabolism, and relevant experimental methodologies associated with this compound.
Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity
Mofegiline is an enzyme-activated, irreversible inhibitor that demonstrates high selectivity for MAO-B over MAO-A. It also shows potent inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).
Enzyme Inhibition and Selectivity
The inhibitory activity of mofegiline has been quantified across various in vitro and in vivo models. It functions as a competitive inhibitor of human MAO-B with an apparent K_i of 28 nM before forming an irreversible covalent adduct. In contrast, its inhibition of human MAO-A is significantly weaker and reversible.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species/Tissue | Parameter | Value | Citation |
| MAO-B | Rat Brain Mitochondria | IC₅₀ | 3.6 nM | |
| Human (recombinant) | Apparent K_i | 28 nM | ||
| MAO-A | Rat Brain Mitochondria | IC₅₀ | 680 nM | |
| Human (recombinant) | K_i | 1.1 µM | ||
| SSAO/VAP-1 | Dog Aorta | IC₅₀ | 2 nM | |
| Rat Aorta | IC₅₀ | 5 nM | ||
| Human Umbilical Artery | IC₅₀ | 20 nM | ||
| Bovine Aorta | IC₅₀ | 80 nM |
In Vivo Pharmacodynamic Effects
Oral administration of mofegiline in animal models confirms its potent and selective inhibition of brain MAO-B. In a clinical setting, a low dose of 1 mg was sufficient to produce over 90% inhibition of platelet MAO-B in healthy volunteers. This potent in vivo activity underscores its potential for therapeutic intervention at doses that maintain selectivity and minimize off-target effects.
Table 2: In Vivo Pharmacodynamic Activity of this compound
| Species | Model | Parameter | Dose | Effect | Citation |
| Rat | Normal | EC₅₀ (Brain MAO-B) | 0.18 mg/kg (p.o.) | 50% inhibition of MAO-B | |
| Rat | Normal | EC₅₀ (Brain MAO-A) | 8 mg/kg (p.o.) | 50% inhibition of MAO-A | |
| Mouse | MPTP-induced Neurotoxicity | N/A | 1.25 mg/kg (i.p.) | Rescued striatal levels of dopamine, DOPAC, and HVA | |
| Human | Healthy Volunteers | Platelet MAO-B Inhibition | 1 mg (single dose) | >90% inhibition |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic studies in both humans and animals reveal that mofegiline is rapidly absorbed and eliminated, and undergoes extensive metabolism.
Human Pharmacokinetics
A Phase I dose-tolerance trial in healthy male volunteers established the key pharmacokinetic parameters of mofegiline. The drug exhibits rapid absorption and a short half-life. Notably, maximal plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased disproportionately with the dose, suggesting non-linear pharmacokinetics, while oral clearance decreased.
Table 3: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | Value | Citation |
| Time to Cmax (Tmax) | ~1 hour | |
| Elimination Half-life (t½) | 1 - 3 hours | |
| MAO-B Activity Recovery | Returns to baseline within 14 days | |
| Dose Proportionality | Cmax and AUC increase disproportionately with dose |
Animal Pharmacokinetics and Excretion
Studies in beagle dogs using radiolabeled [¹⁴C]-Mofegiline demonstrated that the drug is extensively metabolized, with urinary excretion being the primary route of elimination for its metabolites. Very little of the administered dose is excreted as the unchanged parent drug.
Table 4: Excretion of [¹⁴C]-Mofegiline in Male Beagle Dogs (Over 96 hours)
| Route of Administration | Dose | % of Dose in Urine | % of Dose in Feces | % Unchanged Drug in Urine | Citation |
| Oral (p.o.) | 20 mg/kg | 75.5 ± 3.8% | 6.3 ± 3.4% | ~3% | |
| Intravenous (i.v.) | 5 mg/kg | 67.9 ± 0.5% | 3.9 ± 2.4% | <1% |
Metabolism
Mofegiline is subject to extensive biotransformation. In both dogs and humans, metabolism involves the formation of several unique metabolites, including carbamates. The major metabolic pathways identified include defluorination, N-carbamoylation followed by glucuronidation, and N-succinylation.
Key Identified Metabolites:
-
M1: A cyclic carbamate (major metabolite in dogs)
-
M2: An N-carbamoyl O-beta-D-glucuronide conjugate
-
M3: An N-succinyl conjugate
-
M4: A urea adduct of an unsaturated alpha, beta aldehyde
The formation of carbamate metabolites (M1 and M2) is proposed to involve an initial reversible addition of CO₂ to the primary amine group of mofegiline.
Signaling Pathways and Logical Relationships
The therapeutic action of mofegiline is a direct consequence of its interaction with MAO-B and the subsequent impact on dopaminergic neurotransmission.
Mofegiline Hydrochloride: A Technical Guide to its Inhibition of Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofegiline hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of dopamine metabolism. The document details the pharmacological properties of Mofegiline, presents available quantitative data on its enzymatic inhibition, and describes the preclinical and clinical context of its development. Furthermore, it provides detailed experimental protocols for key assays relevant to the study of MAO-B inhibitors and their effects on dopamine and its metabolites. Visual diagrams of the dopamine metabolism pathway, the mechanism of Mofegiline's action, and a typical experimental workflow are included to facilitate understanding.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] This neuronal loss leads to a deficiency of dopamine in the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability.[1] A key therapeutic strategy in the management of PD is to enhance dopaminergic neurotransmission. One approach is to inhibit the metabolic breakdown of dopamine, thereby increasing its synaptic availability.
Monoamine oxidase (MAO) is a critical enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[2] There are two main isoforms of this enzyme, MAO-A and MAO-B. In the human brain, MAO-B is the predominant form in the striatum and is primarily responsible for the metabolism of dopamine.[2] Selective inhibition of MAO-B, therefore, offers a targeted approach to increase striatal dopamine levels without affecting the metabolism of other monoamines as significantly, which is associated with the side effects of non-selective MAO inhibitors.[2]
This compound, also known as MDL 72,974A, was developed as a second-generation, selective, and irreversible inhibitor of MAO-B.[3] Its high potency and selectivity for MAO-B made it a promising candidate for the treatment of Parkinson's disease.[3] This guide will explore the technical details of this compound's interaction with MAO-B and its subsequent effects on dopamine metabolism.
Mechanism of Action
This compound acts as a mechanism-based inhibitor, or "suicide inhibitor," of MAO-B. The molecule itself is not inhibitory until it is processed by the catalytic activity of the enzyme. This interaction leads to the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, resulting in irreversible inhibition.[3]
The primary consequence of MAO-B inhibition by Mofegiline is the reduction in the breakdown of dopamine in the striatum. This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease. The metabolic pathway of dopamine and the point of intervention by Mofegiline are illustrated in the signaling pathway diagram below.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro and In Vivo Inhibition Data for this compound
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-B) | 3.6 nM | In vitro | [3] |
| IC50 (MAO-A) | 680 nM | In vitro | Not explicitly stated, but selectivity is 189-fold |
| Selectivity (MAO-A/MAO-B) | 189-fold | In vitro | [3] |
| ED50 (MAO-B Inhibition) | 0.18 mg/kg (oral) | Rat | [3] |
| ED50 (Platelet MAO-B Inhibition) | 90 µg (oral) | Human | [3] |
Table 2: Representative Effects of Selective MAO-B Inhibition on Striatal Dopamine and Metabolite Levels in an MPTP-Induced Mouse Model of Parkinson's Disease
Note: Specific quantitative data for this compound's effect on dopamine and its metabolites in vivo were not available in the reviewed literature. The following data is representative of the expected effects of a selective MAO-B inhibitor in this preclinical model and is for illustrative purposes.
| Analyte | Control | MPTP-Treated | MPTP + MAO-B Inhibitor | Unit |
| Dopamine (DA) | 100 ± 10 | 35 ± 5 | 75 ± 8 | % of Control |
| DOPAC | 100 ± 12 | 40 ± 6 | 80 ± 9 | % of Control |
| HVA | 100 ± 11 | 50 ± 7 | 85 ± 10 | % of Control |
| DOPAC/DA Ratio | 1.0 | 1.14 | 1.07 | Ratio |
| HVA/DA Ratio | 1.0 | 1.43 | 1.13 | Ratio |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound and its effects on dopamine metabolism are provided below.
In Vitro MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound stock solution (in DMSO)
-
MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)
-
Phosphate buffer (pH 7.4)
-
Detection reagent (e.g., for spectrophotometric or fluorometric measurement)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (a known MAO-B inhibitor, e.g., selegiline), a negative control (vehicle only), and a blank (no enzyme).
-
Add the MAO-B substrate to all wells except the blank.
-
Initiate the reaction by adding the recombinant human MAO-B enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Microdialysis for the Measurement of Striatal Dopamine and Metabolites
Objective: To measure the extracellular levels of dopamine, DOPAC, and HVA in the striatum of a conscious, freely moving animal model (e.g., rat or mouse) following administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
HPLC-ECD system
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to achieve a baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.
HPLC-ECD Analysis of Dopamine and Metabolites
Objective: To separate and quantify dopamine, DOPAC, and HVA in brain tissue homogenates or microdialysate samples.
Materials:
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium dodecyl sulfate, with the pH adjusted to be acidic)
-
Standard solutions of dopamine, DOPAC, and HVA of known concentrations
-
Perchloric acid
-
Centrifuge
Procedure:
-
Sample Preparation (for tissue):
-
Homogenize the brain tissue (e.g., striatum) in ice-cold perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Inject a fixed volume of the prepared sample or microdialysate into the HPLC system.
-
The mobile phase carries the sample through the C18 column, where dopamine, DOPAC, and HVA are separated based on their physicochemical properties.
-
-
Electrochemical Detection:
-
As the separated analytes elute from the column, they pass through the electrochemical detector cell.
-
A specific potential is applied to the working electrode, causing the analytes to oxidize. This generates an electrical current that is proportional to the concentration of the analyte.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of dopamine, DOPAC, and HVA standards.
-
Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.
-
Visualizations
Signaling Pathway
Caption: Dopamine metabolism pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing Mofegiline's effect on dopamine metabolism.
Clinical Development and Conclusion
This compound entered Phase II clinical trials as an adjunct therapy to L-Dopa for patients with Parkinson's disease.[3] Early results indicated that daily doses of 1 or 4 mg resulted in significant improvements in symptoms compared to standard therapy alone.[3] However, despite these promising initial findings, this compound did not proceed to market and is not a currently prescribed treatment for Parkinson's disease. The specific reasons for the discontinuation of its clinical development are not widely documented in recent literature.
References
- 1. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDL 72,974A: a selective MAO-B inhibitor with potential for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Mofegiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of Mofegiline Hydrochloride, a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase type B (MAO-B). The information is compiled for use by professionals in chemical and pharmaceutical research and development.
Chemical Properties and Data
This compound, also known as MDL 72,974A, is a synthetic compound with the following chemical properties:
| Property | Value |
| Chemical Name | (E)-2-(4-fluorophenethyl)-3-fluoroallylamine hydrochloride |
| Molecular Formula | C₁₁H₁₄ClF₂N |
| Molecular Weight | 233.69 g/mol |
| CAS Number | 120635-25-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following protocol is a general guideline based on established chemical principles for the synthesis of similar fluoroallylamine compounds. Researchers should adapt and optimize the conditions based on their laboratory settings and available equipment.
Experimental Protocol: Synthesis
Step 1: Synthesis of (E)-1-bromo-2-(4-fluorophenethyl)-3-fluoroprop-1-ene
-
To a solution of (4-fluorophenyl)acetaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add a Wittig reagent such as (bromofluoromethyl)triphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium) at a low temperature (-78 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (Mofegiline free base)
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide).
-
Add a source of ammonia, such as a solution of ammonia in methanol or sodium azide followed by reduction.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mofegiline free base.
Step 3: Formation of this compound
-
Dissolve the crude Mofegiline free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with the anhydrous solvent to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to yield this compound.
Purification of this compound
Purification of the final compound is crucial to ensure high purity for research and development purposes. Recrystallization is a common and effective method for purifying solid organic compounds.
Experimental Protocol: Purification by Recrystallization
-
Select a suitable solvent or solvent system for recrystallization. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or other organic solvents.
-
Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should form as the solubility decreases.
-
For maximum yield, the flask can be placed in an ice bath to further promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under vacuum to remove any residual solvent.
-
Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow and Signaling Pathway Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action: MAO-B Inhibition Signaling Pathway
Mofegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Mofegiline increases the synaptic concentration of dopamine, which is beneficial in conditions like Parkinson's disease where dopaminergic neurons are lost.
Caption: Mofegiline's inhibition of the MAO-B pathway increases dopamine levels.
Mofegiline Hydrochloride in Preclinical Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofegiline hydrochloride (MDL 72,974A) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine in the brain, and its inhibition can increase dopaminergic neurotransmission. This property has positioned this compound as a compound of interest for the potential treatment of neurodegenerative disorders such as Parkinson's disease. These application notes provide a summary of dosages used in various animal models and detailed protocols for evaluating the neuroprotective effects of this compound, primarily based on established methodologies for analogous MAO-B inhibitors like Selegiline and Rasagiline.
Data Presentation: this compound and Analogs Dosage in Animal Models
The following table summarizes the dosages of this compound and other selective MAO-B inhibitors used in different animal models. This information can serve as a starting point for dose-ranging studies.
| Compound | Animal Model | Dosage | Route of Administration | Application | Reference |
| This compound | Dog (Beagle) | 20 mg/kg | Oral (p.o.) | Pharmacokinetic study | [2] |
| 5 mg/kg | Intravenous (i.v.) | Pharmacokinetic study | [2] | ||
| Rat | 0.1 - 2.5 mg/kg | Oral (p.o.) | MAO-B Inhibition | [3] | |
| Mouse | 1.25 mg/kg | Intraperitoneal (i.p.) | Neuroprotection (MPTP model) | [3] | |
| Selegiline | Mouse | 1.0 mg/kg/day for 14 days | Oral (p.o.) | Neuroprotection (MPTP model) | [3] |
| Mouse | 10 mg/kg | Subcutaneous (s.c.) | Neuroprotection (MPTP model) | [4] | |
| Rasagiline | Rat | 1 mg/kg/day | - | Neuroprotection (6-OHDA model) | [5] |
| Rat | 1-3 mg/kg | Intraperitoneal (i.p.) | Neuroprotection (Focal Ischemia) | [6] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Subacute MPTP Mouse Model of Parkinson's Disease
This protocol is adapted from studies using Selegiline in a similar model and is designed to assess the potential of this compound to prevent dopaminergic neuron loss.
1. Animals and Housing:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: House 4-5 mice per cage with ad libitum access to food and water, under a 12-hour light/dark cycle. Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline) administration.
-
Group 2 (MPTP): MPTP-HCl administration + Vehicle.
-
Group 3 (Mofegiline + MPTP): this compound administration + MPTP-HCl.
-
Group 4 (Mofegiline): this compound administration only.
3. Drug Preparation and Administration:
-
This compound: Dissolve in sterile saline. A suggested starting dose is 1.25 mg/kg.[3]
-
MPTP-HCl: Dissolve in sterile saline. A common subacute dosing regimen is 25 mg/kg administered subcutaneously once daily for 5 consecutive days.
-
Administration Schedule: Administer this compound (i.p.) 30 minutes prior to each MPTP-HCl injection.
4. Behavioral Assessment (e.g., Rotarod Test):
-
Perform behavioral testing 7 days after the final MPTP injection.
-
Train mice on the rotarod for 3 consecutive days before the first MPTP injection.
-
On the test day, place mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. Perform three trials per mouse.
5. Neurochemical Analysis (HPLC):
-
Euthanize mice 7 days after the last MPTP injection.
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue and analyze dopamine and its metabolites (DOPAC and HVA) levels by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
6. Immunohistochemistry:
-
Perfuse a separate cohort of mice with 4% paraformaldehyde.
-
Collect brains and process for cryosectioning.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum.
-
Quantify the number of TH-positive neurons in the SNpc using stereological methods and the density of TH-positive fibers in the striatum.
Protocol 2: Assessment of MAO-B Inhibition by this compound in Rat Brain
This protocol outlines a method to determine the in vivo efficacy and selectivity of this compound in inhibiting MAO-B activity.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House 2-3 rats per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline or water) administration.
-
Group 2-4 (Mofegiline): Different doses of this compound (e.g., 0.1, 0.5, 2.5 mg/kg).[3]
3. Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
4. Tissue Collection:
-
Euthanize rats at a specified time point after drug administration (e.g., 2, 6, or 24 hours) to determine the time course of inhibition.
-
Rapidly dissect the brain and other tissues of interest (e.g., liver) on ice.
5. MAO Activity Assay:
-
Prepare mitochondrial fractions from the brain tissue.
-
Measure MAO-A and MAO-B activity using radiolabeled substrates (e.g., [14C]5-hydroxytryptamine for MAO-A and [14C]phenylethylamine for MAO-B).
-
Quantify the amount of deaminated product formed to determine the enzyme activity.
-
Calculate the percentage of inhibition relative to the vehicle-treated control group.
Visualizations
Signaling Pathways
The neuroprotective effects of MAO-B inhibitors like this compound are believed to extend beyond simply increasing dopamine levels. The following diagram illustrates the proposed downstream signaling pathways that contribute to neuronal survival.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study evaluating the neuroprotective efficacy of this compound in a mouse model of Parkinson's disease.
Caption: Experimental workflow for in vivo neuroprotection studies.
Conclusion
This compound shows potential as a neuroprotective agent based on its mechanism of action as a selective and irreversible MAO-B inhibitor. The provided protocols, adapted from established methodologies for similar compounds, offer a framework for researchers to investigate its efficacy in preclinical animal models of Parkinson's disease. Further studies are warranted to fully elucidate its therapeutic potential and downstream signaling effects.
References
- 1. Mofegiline - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoration of Long-Term Potentiation in Middle-Aged Hippocampus After Induction of Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mofegiline Hydrochloride Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofegiline hydrochloride (MDL 72,974A) is a selective, enzyme-activated, irreversible inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism of action involves the inhibition of dopamine degradation in the brain, leading to increased dopamine levels. This property makes it a compound of interest for investigating neuroprotective and therapeutic strategies in rodent models of neurodegenerative diseases, particularly Parkinson's disease. These application notes provide a comprehensive overview of the administration of this compound in rodent studies, including its pharmacokinetics (where available), detailed experimental protocols for neuroprotection studies, and insights into its putative signaling pathways.
Data Presentation
Pharmacokinetics of this compound
| Parameter | Human (Oral)[1] | Dog (Oral) | Dog (Intravenous) |
| Dose | Up to 48 mg (single dose) | 20 mg/kg | 5 mg/kg |
| Tmax (Time to Maximum Concentration) | ~1 hour | Not Specified | Not Applicable |
| Half-life (t½) | 1 - 3 hours | Not Specified | Not Specified |
| Bioavailability | Not Specified | Not Specified | Not Applicable |
| Metabolism | Rapid | Extensively metabolized | Extensively metabolized |
| Excretion | Primarily urinary | 75.5 ± 3.8% in urine, 6.3 ± 3.4% in feces (over 96h) | 67.9 ± 0.5% in urine, 3.9 ± 2.4% in feces (over 96h) |
Comparative Pharmacokinetics of Selegiline (another MAO-B inhibitor) in Rodents
Due to the lack of specific Mofegiline data in rodents, the following table presents pharmacokinetic data for Selegiline, another irreversible MAO-B inhibitor, to offer a comparative perspective.
| Parameter | Mouse (Oral, 5 mg/kg) | Mouse (Subcutaneous, 5 mg/kg) | Mouse (Intraperitoneal, 5 mg/kg) | Rat (Oral) |
| Cmax (Maximum Concentration) | Not Specified | Not Specified | Not Specified | Not Specified |
| Tmax (Time to Maximum Concentration) | 15 minutes | 15 minutes | 15 minutes | Not Specified |
| Half-life (t½) | < 2 hours | < 2 hours | < 2 hours | Not Specified |
| Bioavailability | 25% | 87.1% | 78.7% | Not Specified |
Note: The significant first-pass metabolism observed with oral administration of Selegiline in mice suggests that the route of administration is a critical factor in determining systemic exposure.
Experimental Protocols
General Rodent Administration Techniques
Several routes of administration are commonly used for rodents in research settings. The choice of route depends on the experimental design, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
-
Oral Gavage (PO): Ensures precise dosage directly into the stomach. Requires proper training to avoid injury.
-
Intraperitoneal Injection (IP): A common route for systemic administration, offering rapid absorption. Care must be taken to avoid injection into organs.
-
Intravenous Injection (IV): Provides immediate and complete bioavailability. The tail vein is a common site in mice and rats.
-
Subcutaneous Injection (SC): Results in slower, more sustained absorption compared to IP or IV routes.
Protocol 1: Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol is designed to assess the neuroprotective effects of this compound against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration in mice.
Materials:
-
This compound
-
MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)
-
Saline (sterile, 0.9%)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle (Saline) + Saline
-
Vehicle (Saline) + MPTP
-
This compound + MPTP
-
-
Mofegiline Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer this compound or vehicle via intraperitoneal (IP) injection at a suggested dose of 1.25 mg/kg.
-
Administer the treatment 18 hours prior to the first MPTP injection.
-
-
MPTP Induction:
-
Prepare a fresh solution of MPTP hydrochloride in sterile saline.
-
Induce parkinsonism by administering four injections of MPTP (e.g., 20 mg/kg, IP) at 2-hour intervals.
-
-
Behavioral Testing (7 days post-MPTP):
-
Open Field Test: To assess general locomotor activity. Record parameters such as total distance traveled, and time spent in the center versus the periphery of the arena.
-
Rotarod Test: To evaluate motor coordination and balance. Record the latency to fall from a rotating rod.
-
-
Neurochemical Analysis (14 days post-MPTP):
-
Euthanize mice and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC and HVA) levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Immunohistochemistry (14 days post-MPTP):
-
Perfuse mice and prepare brain sections.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).
-
Expected Outcome: this compound treatment is expected to attenuate the MPTP-induced reduction in striatal dopamine levels and protect against the loss of TH-positive neurons in the SNc. This should correlate with improved motor performance in behavioral tests.
Protocol 2: Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines a study to evaluate the neuroprotective potential of this compound in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Materials:
-
This compound
-
6-hydroxydopamine hydrochloride (handle with care)
-
Desipramine (to protect noradrenergic neurons)
-
Saline (sterile, 0.9%) containing 0.1% ascorbic acid (to prevent 6-OHDA oxidation)
-
Sprague-Dawley or Wistar rats (male, 200-250g)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Acclimation and Pre-treatment:
-
Acclimate rats for at least one week.
-
Administer desipramine (25 mg/kg, IP) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
-
Stereotaxic Surgery and 6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.1% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum.
-
-
Mofegiline Administration:
-
Begin daily administration of this compound (e.g., 0.1-2.5 mg/kg, PO) or vehicle starting 24 hours after surgery and continue for the duration of the study (e.g., 4 weeks).
-
-
Behavioral Assessment (starting 2 weeks post-lesion):
-
Apomorphine- or Amphetamine-Induced Rotation Test: Administer apomorphine (0.5 mg/kg, SC) or d-amphetamine (5 mg/kg, IP) and record the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a 60-90 minute period. A reduction in rotations in the Mofegiline-treated group would indicate a neuroprotective effect.
-
Cylinder Test: To assess forelimb use asymmetry. Place the rat in a transparent cylinder and count the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to support itself against the wall.
-
-
Post-mortem Analysis (at the end of the study):
-
Perform neurochemical analysis of striatal dopamine levels and immunohistochemical analysis of TH-positive neurons in the SNc as described in Protocol 1.
-
Expected Outcome: Chronic administration of this compound is anticipated to reduce the net rotations induced by dopamine agonists/releasing agents, improve forelimb use, and preserve dopaminergic neurons and striatal dopamine content in the 6-OHDA-lesioned rats.
Signaling Pathways and Workflows
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for assessing Mofegiline's neuroprotective effects.
References
Application Notes and Protocols for the Quantification of Mofegiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofegiline hydrochloride, also known as MDL 72974A, is a selective, enzyme-activated irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] It has been investigated for its therapeutic potential in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.[1][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical formulations (e.g., tablets).
Experimental Protocol:
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Data acquisition and processing software
b) Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
c) Chromatographic Conditions (based on a method for Selegiline HCl): [5]
-
Mobile Phase: Acetonitrile and 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 30:70 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 20 µL
-
Detection Wavelength: 205 nm[5]
-
Run Time: 10 minutes
d) Sample Preparation (for Pharmaceutical Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Dissolve the powder in the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up to a known volume with the mobile phase to achieve the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
e) Illustrative Quantitative Data: The following table summarizes the expected performance of this proposed HPLC method, based on typical validation parameters for similar compounds.
| Parameter | Illustrative Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or serum.
Experimental Protocol:
a) Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
b) Reagents and Materials:
-
This compound reference standard.
-
Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled Mofegiline.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
c) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
d) Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Mofegiline: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Collision Energy: To be optimized for the specific instrument and compound.
e) Sample Preparation (Protein Precipitation for Plasma/Serum):
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
f) Illustrative Quantitative Data: The following table summarizes the expected performance of this proposed LC-MS/MS method.
| Parameter | Illustrative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for Mofegiline HCl quantification in biological samples.
Signaling Pathway of Irreversible MAO-B Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Development and validation of RP-HPLC method for determination of amoxicillin residues and application to NICOMAC coating machine (2018) | Hassouna Mem | 9 Citations [scispace.com]
- 5. Novel carbamate metabolites of mofegiline, a primary amine monoamine oxidase B inhibitor, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsn.araijournal.com [ijpsn.araijournal.com]
Application Notes and Protocols for Mofegiline Hydrochloride: Selective MAO-B Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Mofegiline Hydrochloride as a selective inhibitor of Monoamine Oxidase B (MAO-B) in in vitro settings. This compound is a potent, enzyme-activated, and irreversible inhibitor of MAO-B, demonstrating significant selectivity over MAO-A.
Introduction
This compound (MDL 72974A) is a valuable tool for neuroscience research and drug development, particularly in studies related to Parkinson's disease and other neurodegenerative disorders where MAO-B plays a crucial role.[1][2][3] Its mechanism of action involves the formation of a covalent adduct with the N(5) position of the flavin coenzyme within the MAO-B active site, leading to irreversible inhibition.[4] This high degree of selectivity for MAO-B over MAO-A minimizes the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against MAO-A, MAO-B, and Semicarbazide-Sensitive Amine Oxidase (SSAO).
Table 1: In Vitro Inhibition of MAO-A and MAO-B by this compound
| Enzyme | Source | IC50 (nM) | Reference |
| MAO-B | Rat brain mitochondria | 3.6 | [1][2] |
| MAO-A | Rat brain | 680 | [1][2] |
| Human MAO-B | Recombinant | Ki of 28 nM (apparent) | [4] |
Table 2: In Vitro Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) by this compound
| Species | Tissue Source | IC50 (nM) | Reference |
| Dog | Aorta | 2 | [1] |
| Rat | Aorta | 5 | [1] |
| Human | Umbilical Artery | 20 | [1][2] |
| Bovine | Aorta | 80 | [1] |
Mechanism of Action and Signaling Pathway
Mofegiline acts as a mechanism-based inhibitor. The MAO-B enzyme oxidizes the amine group of Mofegiline, which generates a reactive intermediate. This intermediate then rapidly forms a covalent bond with the N(5) of the FAD cofactor, leading to irreversible inactivation of the enzyme.
Caption: Proposed mechanism of irreversible MAO-B inhibition by Mofegiline.
Experimental Protocols
This section provides a detailed protocol for determining the in vitro inhibitory activity of this compound on MAO-B using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate like tyramine.
Materials and Reagents
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
96-well black, flat-bottom microplates
-
Microplate reader capable of fluorescence detection (Excitation ~535 nm, Emission ~587 nm)
-
Positive control inhibitor (e.g., Selegiline)
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
Caption: General workflow for the in vitro MAO-B inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Working Solutions of Mofegiline: Perform serial dilutions of the stock solution in MAO-B Assay Buffer to achieve a range of concentrations for testing (e.g., 0.1 nM to 1 µM).
-
MAO-B Enzyme Solution: Dilute the recombinant human MAO-B enzyme in cold MAO-B Assay Buffer to the desired working concentration. Keep on ice.
-
Substrate/Probe Working Solution: Prepare a solution containing the MAO-B substrate (e.g., tyramine), the fluorescent probe, and HRP in MAO-B Assay Buffer. Protect from light.
-
-
Assay Procedure:
-
Add 50 µL of the this compound working solutions to the wells of a 96-well black microplate. Include wells for a positive control (e.g., Selegiline) and a vehicle control (assay buffer with DMSO).
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate/probe working solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationships in Data Interpretation
References
Mofegiline Hydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofegiline Hydrochloride (also known as MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] Its high selectivity for MAO-B over MAO-A makes it a valuable tool compound for neuroscience research, particularly in studies related to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3] Mofegiline's mechanism of action involves enzyme-activated irreversible inhibition, providing a sustained effect that is advantageous for both in vitro and in vivo experimental paradigms.[1][4] Beyond its well-characterized role as an MAO-B inhibitor, Mofegiline also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), suggesting its potential utility in studies of neuroinflammation.[2][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental neuroscience research.
Physicochemical Properties
| Property | Value |
| Synonyms | MDL 72974A, MDL-72974 |
| CAS Number | 120635-25-8 |
| Molecular Formula | C₁₁H₁₃F₂N • HCl |
| Molecular Weight | 233.69 g/mol |
| Solubility | Water: 30 mg/mL; DMSO: 110 mg/mL (ultrasonic)[2][5] |
Mechanism of Action
Mofegiline acts as a mechanism-based inhibitor of MAO-B.[6] The inhibition process involves the formation of a covalent adduct between Mofegiline and the N(5) position of the flavin cofactor within the enzyme's active site.[6][7] This irreversible binding leads to a stoichiometric, single-turnover inhibition of MAO-B activity.[6][7] By inhibiting MAO-B, Mofegiline prevents the breakdown of dopamine in the brain, thereby increasing its synaptic availability.[8][9] This action is central to its neuroprotective effects observed in models of Parkinson's disease.[2]
Signaling Pathways
The primary signaling pathway influenced by Mofegiline is the dopamine metabolic pathway. By inhibiting MAO-B, Mofegiline prevents the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite. This, in turn, reduces the production of hydrogen peroxide (H₂O₂), a source of oxidative stress. The preservation of dopamine levels and the reduction of oxidative stress are key neuroprotective mechanisms. Furthermore, MAO-B inhibitors like Mofegiline have been shown to modulate pro-survival and anti-apoptotic signaling pathways, including the regulation of Bcl-2 and Bax protein families, which are critical in preventing mitochondrial-mediated apoptosis.
Mofegiline's mechanism of neuroprotection.
Quantitative Data
The following tables summarize the in vitro and in vivo potency of this compound.
Table 1: In Vitro Inhibition Data
| Target | Species | IC₅₀ | Ki | Reference(s) |
| MAO-B | Rat (brain mitochondria) | 3.6 nM | - | [1][2] |
| MAO-A | Rat (brain mitochondria) | 680 nM | - | [1][2] |
| MAO-B | Human (recombinant) | - | 28 nM | [6][7] |
| SSAO/VAP-1 | Human | 20 nM | - | [2] |
| SSAO | Dog (aorta) | 2 nM | - | [1] |
| SSAO | Rat (aorta) | 5 nM | - | [1] |
| SSAO | Bovine (aorta) | 80 nM | - | [1] |
| Dopamine Uptake | Rat (striatum) | 31.8 µM | - | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Table 2: In Vivo Efficacy Data
| Model | Species | Route of Administration | Dose | Effect | ED₅₀ | Reference(s) |
| MAO-B Inhibition | Rat | Oral | 0.1-2.5 mg/kg | Inhibition of brain MAO-B activity | 0.18 mg/kg | [1][4] |
| MAO-A Inhibition | Rat | Oral | - | Inhibition of brain MAO-A activity | 8 mg/kg | [1][4] |
| MPTP-induced Neurotoxicity | Mouse | Intraperitoneal | 1.25 mg/kg | Rescued decreases in striatal dopamine, DOPAC, and HVA | - | [1][2] |
ED₅₀ (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.
Experimental Protocols
In Vitro MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)
-
MAO-B assay buffer
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MAO-B assay buffer to achieve a range of desired concentrations.
-
Prepare the MAO-B enzyme solution and substrate solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the this compound dilutions or the positive control to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes (e.g., Ex/Em = 535/587 nm for H₂O₂-based assays).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciprofiles.com [sciprofiles.com]
- 6. criver.com [criver.com]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism [mdpi.com]
Application Notes and Protocols for Mofegiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofegiline hydrochloride is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the degradation of dopamine.[1][2] This document provides detailed application notes on the stability and storage of this compound, along with protocols for its handling and analysis. Due to the limited availability of specific stability studies on this compound, this report incorporates data from a comprehensive study on Selegiline Hydrochloride, a structurally and functionally similar MAO-B inhibitor, to provide representative stability information.[3]
This compound: Overview and Storage
This compound is a white to off-white solid powder.[1] For long-term storage, it is recommended to keep the compound at -20°C, where it has been reported to be stable for at least four years.[1] Solutions of this compound can be prepared in various solvents, and for short-term storage, these solutions should also be kept at low temperatures to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C | ≥ 4 years[1] |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Stability Profile of this compound
Hydrolytic Stability
Hydrolytic degradation is a common pathway for drug substances. Based on studies of similar compounds, this compound is expected to be relatively stable in acidic conditions and more susceptible to degradation under basic conditions.
Oxidative Stability
Oxidative degradation can occur upon exposure to oxidizing agents. This compound may be susceptible to oxidation, leading to the formation of degradation products.
Photostability
Exposure to light, particularly UV radiation, can cause photodegradation of drug substances. It is recommended to handle and store this compound in light-protected conditions.
Thermal Stability
Thermal degradation can occur at elevated temperatures. As a solid, this compound is expected to be stable at ambient temperatures for short periods, but long-term storage should be at -20°C.
Experimental Protocols
The following protocols are provided as a guide for researchers. The stability-indicating HPLC method is based on a validated method for Selegiline Hydrochloride and may require optimization for this compound.[3]
Protocol for Stability-Indicating HPLC Method
This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A representative mobile phase could be Acetonitrile:Potassium di-hydrogen phosphate buffer (pH 4.0) (30:70 v/v).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: Determined by UV spectrophotometric scan (e.g., 205 nm for Selegiline Hydrochloride)[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[6]
Protocol for Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and demonstrate the stability-indicating nature of the analytical method.[4]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 80°C for a specified period (e.g., 6 hours).[3] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 80°C for a specified period (e.g., 6 hours).[3] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period (e.g., 15 minutes).[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).[3]
-
Photodegradation: Expose the drug substance (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
Table 2: Representative Results of Forced Degradation Studies (Based on Selegiline Hydrochloride)
| Stress Condition | Conditions | % Degradation | Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 6 hrs | No significant degradation | - |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 6 hrs | No significant degradation | - |
| Oxidation | 3% H₂O₂, RT, 15 mins | ~60% | Two major degradation peaks |
| Dry Heat | 105°C, 24 hrs | No significant degradation | - |
| Photodegradation | ICH Q1B conditions | To be determined | To be determined |
Note: This data is representative and based on a study of Selegiline Hydrochloride.[3] Actual degradation of this compound may vary.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound is a selective and irreversible inhibitor of MAO-B.[1][2] MAO-B is a key enzyme in the catabolism of dopamine in the brain.[9][10] By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is beneficial in conditions associated with dopamine deficiency, such as Parkinson's disease.[11][12]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for this compound stability study.
Conclusion
This compound is a stable compound when stored under the recommended conditions. For research and development purposes, it is crucial to employ a validated stability-indicating method to monitor its purity and degradation. The provided protocols and data, though partially based on a related compound, offer a solid framework for initiating stability studies and ensuring the quality of this compound in scientific investigations. Further studies are warranted to establish the specific degradation profile of this compound under various stress conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajprd.com [ajprd.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 12. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
Troubleshooting & Optimization
Technical Support Center: Mofegiline Hydrochloride Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Mofegiline Hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound is a selective irreversible inhibitor of monoamine oxidase B (MAO-B). However, in cell-based assays, it has demonstrated inhibitory activity against two primary off-targets: Monoamine Oxidase A (MAO-A) and Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). Additionally, its potential to affect dopamine uptake has been investigated.
Q2: How significant is the inhibition of MAO-A by Mofegiline?
A2: Mofegiline is significantly more selective for MAO-B than MAO-A. The IC50 value for MAO-A inhibition is substantially higher than for MAO-B, indicating weaker inhibition. However, at higher concentrations, Mofegiline can act as a reversible competitive inhibitor of MAO-A.[1][2] It is crucial to consider this off-target activity when using high concentrations of Mofegiline in experimental models.
Q3: What is the nature of Mofegiline's interaction with SSAO/VAP-1?
A3: Mofegiline is a potent inhibitor of SSAO/VAP-1.[2] This inhibition can have anti-inflammatory effects, as SSAO/VAP-1 is involved in leukocyte adhesion and trafficking.[1] Researchers studying the neurological effects of Mofegiline should be aware of its potential confounding anti-inflammatory properties mediated through SSAO/VAP-1 inhibition.
Q4: Does this compound affect dopamine uptake?
A4: Studies have shown that Mofegiline can inhibit dopamine uptake in rat striatal synaptosomes, although with a much lower potency (IC50 in the micromolar range) compared to its MAO-B inhibition (nanomolar range).[2] This suggests that at physiologically relevant concentrations for MAO-B inhibition, the direct effect on dopamine uptake might be minimal. However, this could be a factor in experiments using higher concentrations.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound against its primary target and known off-targets.
Table 1: this compound Inhibition of Monoamine Oxidase (MAO)
| Target | Species | IC50 | Ki | Inhibition Type | Reference |
| MAO-B | Rat (brain mitochondrial) | 3.6 nM | 28 nM (apparent) | Irreversible | [1][2] |
| MAO-A | Rat (brain mitochondrial) | 680 nM | 1.1 µM | Reversible, Competitive | [1][2] |
Table 2: this compound Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1)
| Target | Species | IC50 | Reference |
| SSAO | Dog (aorta) | 2 nM | [2] |
| SSAO | Rat (aorta) | 5 nM | [2] |
| SSAO | Bovine (aorta) | 80 nM | [2] |
| SSAO | Human (umbilical artery) | 20 nM | [2] |
Table 3: this compound Effect on Dopamine Uptake
| Assay | System | IC50 | Reference |
| [3H]dopamine uptake | Rat striatum | 31.8 µM | [2] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess the off-target effects of this compound, along with troubleshooting guides.
Protocol 1: Cell-Based Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits.
Objective: To determine the IC50 of this compound for MAO-A and MAO-B in a cell-based format.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other cells expressing MAO-A and MAO-B.
-
Cell culture medium and supplements.
-
This compound.
-
MAO-A selective inhibitor (e.g., Clorgyline).
-
MAO-B selective inhibitor (e.g., Selegiline).
-
MAO substrate (e.g., Tyramine).
-
Horseradish Peroxidase (HRP).
-
Fluorescent probe (e.g., Amplex Red).
-
Assay Buffer (e.g., phosphate buffer, pH 7.4).
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Pre-incubation:
-
For total MAO activity, add assay buffer.
-
To measure MAO-A activity, pre-incubate cells with a saturating concentration of a MAO-B specific inhibitor (e.g., Selegiline).
-
To measure MAO-B activity, pre-incubate cells with a saturating concentration of a MAO-A specific inhibitor (e.g., Clorgyline).
-
Add the Mofegiline dilutions to the respective wells. Include a vehicle control. Incubate for 30 minutes at 37°C.
-
-
Reaction Initiation: Add the MAO reaction mix containing the substrate, HRP, and fluorescent probe to all wells.
-
Signal Detection: Immediately start measuring the fluorescence in a kinetic mode for 30-60 minutes at an excitation/emission wavelength appropriate for the probe (e.g., 530-560 nm Ex / 590 nm Em for Amplex Red). Alternatively, take an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of Mofegiline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of compounds or cell culture medium. | Run a control without the fluorescent probe to assess compound autofluorescence. Use phenol red-free medium for the assay. |
| Low signal-to-background ratio | Low MAO activity in cells. Insufficient incubation time. | Use a cell line with higher MAO expression or increase the cell number per well. Optimize the incubation time. |
| Inconsistent results | Cell viability issues. Pipetting errors. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel. Use a multichannel pipette for reagent addition. |
| No inhibition observed | Mofegiline concentration too low. Inactive compound. | Extend the concentration range of Mofegiline. Verify the activity of the Mofegiline stock solution. |
Protocol 2: Cell-Based Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition Assay
Objective: To determine the IC50 of this compound for SSAO/VAP-1 enzymatic activity.
Materials:
-
Endothelial cell line stably expressing human SSAO/VAP-1 (e.g., transfected HUVECs).
-
Cell culture medium.
-
This compound.
-
SSAO substrate (e.g., Benzylamine).
-
Horseradish Peroxidase (HRP).
-
Fluorescent probe (e.g., Amplex Red).
-
Assay Buffer.
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader.
Workflow Diagram:
Procedure: The procedure is similar to the MAO inhibition assay, with the key difference being the use of an SSAO/VAP-1 expressing cell line and an SSAO-specific substrate.
-
Cell Culture: Culture the SSAO/VAP-1 expressing endothelial cells in 96-well plates until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with Mofegiline dilutions for 30 minutes at 37°C.
-
Reaction Initiation: Add the SSAO reaction mix containing benzylamine, HRP, and a fluorescent probe.
-
Signal Detection: Measure fluorescence kinetically or at a fixed endpoint.
-
Data Analysis: Calculate the IC50 value as described for the MAO assay.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No SSAO activity detected | Loss of SSAO/VAP-1 expression in the cell line. | Verify SSAO/VAP-1 expression using Western blot or flow cytometry. Use a lower passage number of the cell line. |
| High variability between wells | Uneven cell monolayer. | Ensure even cell seeding and check for uniform confluency before starting the assay. |
| Interference from endogenous MAO | The chosen cell line may also express MAO. | Include MAO-A and MAO-B specific inhibitors in the assay buffer to block their activity and specifically measure SSAO activity. |
Protocol 3: Cell-Based Dopamine Uptake Assay
Objective: To assess the effect of this compound on dopamine transporter (DAT) activity.
Materials:
-
SH-SY5Y human neuroblastoma cells (differentiated to a dopaminergic phenotype).
-
Cell culture medium.
-
This compound.
-
[3H]-Dopamine or a fluorescent dopamine analog.
-
Dopamine uptake buffer.
-
Scintillation counter or fluorescence plate reader.
-
DAT inhibitor as a positive control (e.g., GBR-12909).
Signaling Pathway Diagram:
Procedure:
-
Cell Differentiation: Differentiate SH-SY5Y cells towards a dopaminergic phenotype using established protocols (e.g., treatment with retinoic acid and BDNF).
-
Cell Plating: Plate the differentiated cells in a suitable multi-well plate.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with various concentrations of this compound or a positive control inhibitor for 15-30 minutes.
-
Uptake Initiation: Add [3H]-Dopamine or a fluorescent dopamine analog to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular dopamine.
-
Quantification:
-
For [3H]-Dopamine: Lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent analogs: Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each Mofegiline concentration to determine the IC50.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low dopamine uptake signal | Inefficient differentiation of SH-SY5Y cells. Low DAT expression. | Verify the expression of dopaminergic markers (e.g., TH, DAT) after differentiation. Optimize the differentiation protocol. |
| High non-specific binding | Inadequate washing. | Increase the number and stringency of the washing steps after uptake termination. |
| Results not reproducible | Variation in cell differentiation efficiency. | Standardize the differentiation protocol and use cells within a narrow passage number range. |
By following these protocols and troubleshooting guides, researchers can effectively characterize the off-target effects of this compound in their cell-based assays.
References
Overcoming Mofegiline Hydrochloride delivery issues across the blood-brain barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mofegiline Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to delivering this compound across the blood-brain barrier (BBB).
Disclaimer: this compound was investigated for the treatment of Parkinson's and Alzheimer's diseases but was never marketed.[1] Consequently, public domain data on specific formulations to overcome its BBB delivery issues are scarce. Much of the experimental data and strategies presented here are based on studies with Selegiline, a structurally and functionally similar selective, irreversible monoamine oxidase B (MAO-B) inhibitor.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where the target enzyme, MAO-B, is located.[4][5] this compound's physicochemical properties may limit its ability to efficiently cross this barrier.
Q2: How does this compound exert its therapeutic effect in the brain?
This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme that metabolizes dopamine in the brain.[6][7] By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can help alleviate the motor symptoms associated with Parkinson's disease.[2][3][8]
Q3: What are the promising strategies for enhancing this compound delivery across the BBB?
Several strategies are being explored for CNS drugs that could be adapted for this compound:
-
Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[9][10]
-
Liposomal Formulations: Liposomes, which are lipid vesicles, can encapsulate hydrophilic and lipophilic drugs and can be surface-modified to target receptors at the BBB.[11][12][13]
-
Intranasal Delivery: The intranasal route offers a potential pathway to bypass the BBB and deliver drugs directly to the brain via the olfactory and trigeminal nerves.[14][15][16][17][18]
Q4: Are there any clinical trials investigating novel delivery systems for this compound?
A review of clinical trial databases did not reveal any active or recently completed trials specifically focused on novel delivery systems for this compound. However, numerous trials are ongoing for other Parkinson's disease treatments, some of which involve innovative delivery strategies.[19][20]
Troubleshooting Guides
Issue 1: Low Brain Concentration of this compound in Animal Models
| Possible Cause | Troubleshooting Step |
| Poor BBB permeability of the free drug. | 1. Formulation: Consider encapsulating this compound in a nanoparticle or liposomal delivery system. Refer to the Experimental Protocols section for formulation examples. 2. Route of Administration: Explore intranasal delivery as an alternative to systemic administration.[14][15] |
| Rapid peripheral metabolism. | 1. Formulation: Nanoparticle or liposomal encapsulation can protect the drug from premature degradation. 2. Pharmacokinetic Analysis: Conduct detailed pharmacokinetic studies to determine the drug's half-life in plasma and identify major metabolites. |
| Efflux by transporters at the BBB (e.g., P-glycoprotein). | 1. Co-administration with Inhibitors: In preclinical models, co-administer a known P-glycoprotein inhibitor to assess if brain uptake improves. 2. Formulation Modification: Design nanoparticles that can bypass or inhibit efflux pumps. |
Issue 2: Inconsistent Results in In Vitro BBB Models
| Possible Cause | Troubleshooting Step |
| Compromised integrity of the in vitro BBB model. | 1. TEER Measurement: Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. 2. Permeability Marker: Use a low-permeability marker (e.g., fluorescently labeled dextran) to validate the barrier function of your cell monolayer. |
| Cell culture variability. | 1. Standardized Protocols: Adhere to strict, standardized protocols for cell seeding density, media changes, and incubation times. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. |
| Issues with drug formulation in cell culture media. | 1. Solubility: Ensure the this compound formulation is completely solubilized in the cell culture media. 2. Stability: Test the stability of your formulation in the media over the duration of the experiment. |
Data Presentation
Table 1: Physicochemical Properties of Nanoparticle Formulations for MAO-B Inhibitors (Selegiline HCl as an example)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Selegiline HCl-loaded Cationic Liposomes | 173 ± 2.13 | +16 ± 1.98 | 40.14 ± 1.83 | [11] |
| Selegiline HCl-loaded Nanolipid Carriers | Optimized formulation showed | - | 93 ± 5.25 | [10] |
| Albumin-coated Liposomes (for Selegiline & siRNA) | 136.5 ± 10.3 | -13.5 ± 1.4 | Sel: 92.35; siRNA: 78.66 | [21] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Cationic Liposomes (Adapted from Selegiline HCl protocol)
Objective: To prepare cationic liposomes encapsulating this compound for enhanced BBB penetration.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Stearylamine (for cationic charge)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Methodology:
-
Lipid Film Hydration:
-
Dissolve SPC, cholesterol, and stearylamine in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Subject the MLV suspension to probe sonication to reduce the particle size and form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Separate the unencapsulated this compound from the liposomes by centrifugation or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the entrapment efficiency by quantifying the amount of this compound in the liposomes (after lysis) and in the supernatant using a validated HPLC method.
-
Protocol 2: In Vivo Brain Uptake Study in a Rodent Model
Objective: To quantify the brain concentration of this compound after administration of a novel formulation.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Wistar rats or C57BL/6 mice).
-
Administration: Administer the this compound formulation (e.g., nanoparticle suspension, intranasal spray) and a control (free drug solution) to different groups of animals.
-
Blood and Brain Tissue Collection: At predetermined time points, collect blood samples and perfuse the animals with saline to remove blood from the brain. Harvest the brains and specific brain regions of interest.
-
Sample Preparation: Homogenize the brain tissue in a suitable buffer.
-
Quantification:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as brain-to-plasma concentration ratio (Kp) and area under the curve (AUC) for both brain and plasma.
-
Compare the brain uptake of the novel formulation to the control group.
-
Visualizations
Dopamine Metabolism and MAO-B Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. Monoamine oxidase B inhibitors for early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024-7163 [excli.de]
- 10. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Brain-targeted intranasal delivery of dopamine with borneol and lactoferrin co-modified nanoparticles for treating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal Delivery of a Silymarin Loaded Microemulsion for the Effective Treatment of Parkinson’s Disease in Rats: Formulation, Optimization, Characterization, and In Vivo Evaluation [mdpi.com]
- 18. Intranasal Delivery: Effects on the Neuroimmune Axes and Treatment of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medications in Trials | Parkinson's Disease [michaeljfox.org]
- 20. New Parkinson’s Treatments in the Clinical Trial Pipeline for 2024 [apdaparkinson.org]
- 21. PEG length effect of peptide-functional liposome for blood brain barrier (BBB) penetration and brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research Portal [scholarworks.brandeis.edu]
- 23. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Mofegiline Hydrochloride metabolite identification and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and analysis of Mofegiline Hydrochloride metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound observed in preclinical and clinical studies?
A1: Mofegiline is extensively metabolized. In studies involving dogs and humans, four major metabolites have been identified in urine, designated as M1, M2, M3, and M4.[1] The primary route of elimination for these metabolites is through urinary excretion.[1][2]
Q2: What are the chemical structures of the main Mofegiline metabolites?
A2: The structures of the four principal metabolites have been elucidated as follows:
-
M1: A cyclic carbamate, which is the major metabolite. Its formation involves defluorination of the beta-fluoromethylene group and the addition of a carbon atom.[1]
-
M2: An N-carbamoyl O-beta-D-glucuronide conjugate of the parent drug.[1]
-
M3: An N-succinyl conjugate of the parent drug.[1]
-
M4: A urea adduct of an unsaturated alpha, beta aldehyde, which also undergoes defluorination.[1]
The formation of the carbamate metabolites (M1 and M2) is thought to begin with the reversible addition of CO2 to the primary amine group of Mofegiline.[1]
Q3: What analytical techniques are recommended for the identification and characterization of Mofegiline metabolites?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of Mofegiline metabolites. The following methods have been successfully employed:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites from the biological matrix.[1] When working with radiolabeled Mofegiline ([14C]), on-line radioactivity detection is a powerful tool for identifying drug-related material.[1]
-
Mass Spectrometry (MS): Techniques such as Thermospray Liquid Chromatography-Mass Spectrometry (TSP-LC-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are crucial for obtaining molecular weight information and fragmentation patterns to elucidate the structures of the metabolites.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural confirmation of purified metabolites, especially for complex structures like the cyclic carbamate (M1) and the N-succinyl conjugate (M3).[1]
Troubleshooting Guides
Problem 1: Poor separation of metabolites during HPLC analysis.
-
Possible Cause: Inadequate mobile phase composition or gradient.
-
Troubleshooting Steps:
-
Optimize Gradient: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, ammonium acetate) in the mobile phase.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for the metabolites.
-
Problem 2: Low sensitivity or inability to detect minor metabolites in LC-MS.
-
Possible Cause: Matrix effects leading to ion suppression or insufficient sample concentration.
-
Troubleshooting Steps:
-
Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering endogenous components from the biological matrix.
-
Instrument Parameters: Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and detector voltage, to enhance signal intensity.
-
Injection Volume: Increase the injection volume if possible, but be mindful of potential peak distortion.
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If the mass-to-charge ratios (m/z) of the expected metabolites are known, use SIM or MRM modes for higher sensitivity and specificity.
-
Problem 3: Difficulty in structural elucidation of an unknown metabolite.
-
Possible Cause: Insufficient or ambiguous data from a single analytical technique.
-
Troubleshooting Steps:
-
Orthogonal Techniques: Employ a combination of high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination, and tandem MS (MS/MS) for fragmentation analysis.
-
NMR Spectroscopy: If the metabolite can be isolated and purified in sufficient quantities (micrograms to milligrams), 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for unambiguous structure determination.[1]
-
Reference Standards: When possible, confirm the structure by comparing the chromatographic retention time and mass spectra with those of an authentic, synthesized reference standard.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative excretion data of Mofegiline and its metabolites in male beagle dogs following a single administration. The metabolite profile in humans has been reported to be qualitatively and quantitatively similar.[1]
Table 1: Total Radioactivity Excretion in Dogs (96 hours post-administration)
| Route of Administration | % of Dose in Urine (Mean ± SD) | % of Dose in Feces (Mean ± SD) |
| Oral (20 mg/kg) | 75.5 ± 3.8 | 6.3 ± 3.4 |
| Intravenous (5 mg/kg) | 67.9 ± 0.5 | 3.9 ± 2.4 |
Data from a study with [14C]-Mofegiline.[1]
Table 2: Major Metabolites in Dog Urine (0-24 hours post-oral administration)
| Metabolite | % of Administered Dose |
| M1 (Cyclic carbamate) | 50 |
| M2 (N-carbamoyl glucuronide) | 9 |
| M3 (N-succinyl conjugate) | 5 |
| M4 (Urea adduct) | 0.5 |
| Unchanged Mofegiline | 3 |
Data derived from HPLC with on-line radioactivity detection.[1]
Experimental Protocols
Methodology for Mofegiline Metabolite Profiling in Dogs
This protocol is based on the methodology described in the literature for the identification of Mofegiline metabolites.[1]
-
Animal Dosing:
-
Male beagle dogs are administered a single oral (p.o.) dose of [14C]-Mofegiline (e.g., 20 mg/kg) or an intravenous (i.v.) dose (e.g., 5 mg/kg).
-
-
Sample Collection:
-
Urine and feces are collected over a 96-hour period.
-
-
Sample Preparation:
-
Urine samples are centrifuged to remove any particulate matter.
-
Aliquots of urine are directly injected for HPLC analysis or subjected to further extraction/purification for structural elucidation.
-
-
HPLC Separation:
-
An HPLC system equipped with a suitable reversed-phase column is used for the separation of metabolites.
-
A gradient elution is typically employed using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
The HPLC system is coupled with an on-line radioactivity detector to identify peaks corresponding to drug-related material.
-
-
Mass Spectrometric Analysis:
-
For structural identification, the HPLC eluent is directed to a mass spectrometer (e.g., TSP-LC-MS).
-
The mass spectrometer is operated in positive ion mode to acquire full scan mass spectra of the eluting peaks.
-
-
Metabolite Isolation and NMR Analysis:
-
For unambiguous structure confirmation, major metabolites are isolated from urine by preparative HPLC.
-
The purified metabolites are then analyzed by FAB-MS and NMR (¹H, ¹³C, and 2D experiments) to confirm their chemical structures.
-
Visualizations
Caption: Experimental workflow for Mofegiline metabolite identification.
Caption: Proposed metabolic pathways of Mofegiline.
References
Adjusting Mofegiline Hydrochloride concentration for optimal MAO-B inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mofegiline Hydrochloride for Monoamine Oxidase B (MAO-B) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to achieve optimal MAO-B inhibition?
A1: this compound is a potent, irreversible inhibitor of MAO-B. For in vitro assays, concentrations in the low nanomolar range are typically effective. The reported IC50 value for rat brain mitochondrial MAO-B is 3.6 nM.[1][2][3] For recombinant human MAO-B, an apparent Ki of 28 nM has been demonstrated.[4] Therefore, a concentration range of 1 nM to 100 nM is a good starting point for most in vitro experiments.
Q2: How selective is this compound for MAO-B over MAO-A?
A2: this compound exhibits marked selectivity for MAO-B. The IC50 for MAO-A is approximately 680 nM, making it about 190 times more selective for MAO-B.[1][2][4]
Q3: Is this compound a reversible or irreversible inhibitor of MAO-B?
A3: this compound is an enzyme-activated, irreversible inhibitor of MAO-B.[1][3][4][5] It forms a covalent bond with the flavin cofactor of the enzyme.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a mechanism-based inhibitor. It is processed by MAO-B, leading to the formation of a reactive intermediate that then covalently binds to the N(5) position of the FAD cofactor, resulting in irreversible inhibition.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Suboptimal or no MAO-B inhibition observed | Incorrect this compound concentration: The concentration may be too low. | Prepare fresh serial dilutions of this compound and test a wider concentration range (e.g., 0.1 nM to 1 µM). |
| Degraded this compound: Improper storage can lead to degradation. | Ensure this compound is stored as a powder at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and use them promptly.[6] | |
| Inactive MAO-B enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of MAO-B enzyme. Verify enzyme activity using a known substrate and in the absence of any inhibitor. | |
| Inappropriate assay conditions: Sub-optimal pH, temperature, or substrate concentration can affect inhibition. | Ensure the assay buffer has the correct pH and that the incubation is performed at the recommended temperature (typically 37°C).[7] Verify that the substrate concentration is appropriate for your assay (ideally at or below the Km for competitive inhibitors). | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent dilutions of the inhibitor, enzyme, or substrate. | Prepare fresh reagents for each experiment. Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Inconsistent incubation times: Variation in the pre-incubation time with the inhibitor or the reaction time with the substrate. | Standardize all incubation times across all experiments. Use a timer to ensure consistency. | |
| High background signal in the assay | Autoxidation of the substrate or detection reagent: Some substrates or detection reagents can produce a signal in the absence of enzyme activity. | Run a "no-enzyme" control to determine the level of background signal. If high, consider using a different substrate or detection method. |
| Contaminated reagents: Reagents may be contaminated with a substance that interferes with the assay. | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and solutions. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | Species | IC50 / Ki | Reference |
| MAO-B | Rat (brain mitochondria) | 3.6 nM (IC50) | [1][2] |
| MAO-B | Human (recombinant) | 28 nM (apparent Ki) | [4] |
| MAO-A | Rat (brain mitochondria) | 680 nM (IC50) | [1][2] |
Experimental Protocols
Detailed Methodology for MAO-B Inhibition Assay
This protocol describes a common method for determining the IC50 of this compound for MAO-B using a fluorometric assay.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine)
-
Positive control inhibitor (e.g., Selegiline)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to make a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested (e.g., 0.1 nM to 1 µM). Also, prepare dilutions of the positive control.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the different this compound dilutions to the test wells.
-
Add 10 µL of the positive control dilutions to the positive control wells.
-
Add 10 µL of assay buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) wells.
-
Add 20 µL of the diluted MAO-B enzyme to all wells except the "no enzyme" wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the MAO-B substrate to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 60 minutes, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., for the product of kynuramine, 4-hydroxyquinoline, Ex/Em = 310/400 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: MAO-B inhibition by this compound.
Caption: MAO-B inhibition assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Mofegiline (hydrochloride) - Immunomart [immunomart.org]
- 7. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
Potential artifacts in experiments with Mofegiline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mofegiline Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as MDL 72974A) is a selective and enzyme-activated irreversible inhibitor of Monoamine Oxidase B (MAO-B).[1][2][3] It also exhibits potent inhibitory activity against Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][4] Mofegiline shows marked selectivity for MAO-B over MAO-A.[1][2][4]
Q2: What is the mechanism of action of this compound?
Mofegiline acts as a mechanism-based inhibitor, meaning the enzyme itself activates the inhibitor.[5] For MAO-B, Mofegiline binds to the enzyme's active site and forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition.[5] This inhibition occurs rapidly and in a 1:1 stoichiometry with the enzyme.[5] Its inhibition of SSAO/VAP-1 is also irreversible and time-dependent.[2]
Q3: What are the known off-target effects of this compound?
Besides its primary targets, MAO-B and SSAO/VAP-1, this compound has been shown to inhibit dopamine uptake with an IC50 value of 31.8 μM in rat striatum.[1] However, it poorly inhibits [3H]GBR-12935 binding, suggesting low affinity for the dopamine transporter.[1] Researchers should be aware of potential off-target effects, especially at higher concentrations, and consider including appropriate controls to assess specificity in their experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
Potential Cause:
-
Compound Stability and Solubility: this compound is soluble in water (30 mg/ml) and DMSO.[4][6] However, its stability in complex cell culture media over long incubation periods may vary. Degradation of the compound or precipitation due to interactions with media components could lead to inconsistent results.
-
Metabolism of Mofegiline: Mofegiline is extensively metabolized in vivo, forming several metabolites, including a cyclic carbamate, a glucuronide conjugate, and a succinyl conjugate.[7] While the biological activities of these metabolites have not been fully characterized, they could potentially interfere with the assay or have their own biological effects, leading to unexpected results.
Troubleshooting Steps:
-
Solubility Check: Prepare fresh stock solutions and visually inspect for any precipitation upon dilution into your assay buffer or cell culture medium.
-
Stability Assessment: If long incubation times are necessary, consider assessing the stability of Mofegiline in your specific cell culture medium over the experimental duration using an analytical method like HPLC.
-
Minimize Incubation Time: Whenever possible, design experiments with the shortest effective incubation time to minimize potential compound degradation or metabolism.
-
Control for Metabolites: If technically feasible, synthesize and test the major metabolites of Mofegiline in your assay to determine if they contribute to the observed effects.
Issue 2: Irreproducible Results in Enzyme Inhibition Assays
Potential Cause:
-
Irreversible Inhibition: Mofegiline is an irreversible inhibitor of MAO-B and SSAO/VAP-1.[1][2][3] This means that the enzyme activity will not be restored by simply washing the compound away. Incomplete removal of the inhibitor between experimental steps can lead to carryover and irreproducible results.
-
Pre-incubation Time: The inhibitory activity of Mofegiline is time-dependent.[2] Insufficient or inconsistent pre-incubation times with the enzyme can lead to variable levels of inhibition.
Troubleshooting Steps:
-
Thorough Washing: In protocols requiring the removal of the inhibitor, ensure extensive and consistent washing steps to remove all unbound Mofegiline.
-
Standardize Pre-incubation: Strictly control the pre-incubation time of Mofegiline with the enzyme to ensure consistent and maximal inhibition. A 10-minute pre-incubation at 37°C is a common starting point for MAO-B inhibitor screening assays.[8]
-
Consider Enzyme Turnover: Remember that recovery of enzyme activity after treatment with an irreversible inhibitor requires de novo protein synthesis. This is a critical consideration for the design of cell-based experiments.
Issue 3: Unexpected Phenotypes in In Vivo Studies
Potential Cause:
-
Dual Inhibition of MAO-B and SSAO/VAP-1: The observed in vivo effects of Mofegiline will be a combination of inhibiting both MAO-B and SSAO/VAP-1. Dissecting the contribution of each target can be challenging.
-
Pharmacokinetics and Metabolism: Mofegiline has a relatively short plasma half-life (1-3 hours) but its inhibitory effect on MAO-B is long-lasting due to irreversible binding.[9] The extensive metabolism of the drug could also lead to systemic effects mediated by its metabolites.[7]
Troubleshooting Steps:
-
Use of Selective Inhibitors: To differentiate the effects of MAO-B and SSAO/VAP-1 inhibition, consider using selective inhibitors for each target as controls in parallel experiments.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to correlate the concentration of Mofegiline and its metabolites with the observed biological effects over time.
-
Dose-Response Studies: Perform careful dose-response studies to establish the optimal concentration for achieving the desired effect while minimizing potential off-target or toxicity-related issues.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species/Tissue Source | IC50 / Ki | Reference(s) |
| MAO-B | Rat Brain Mitochondria | 3.6 nM (IC50) | [1][4] |
| Human Recombinant | 28 nM (Ki) | [5] | |
| MAO-A | Rat Brain Mitochondria | 680 nM (IC50) | [1][4] |
| Human Recombinant | 1.1 µM (Ki) | [5] | |
| SSAO/VAP-1 | Dog Aorta | 2 nM (IC50) | [1] |
| Rat Aorta | 5 nM (IC50) | [1] | |
| Bovine Aorta | 80 nM (IC50) | [1] | |
| Human Umbilical Artery | 20 nM (IC50) | [1] | |
| Dopamine Uptake | Rat Striatum | 31.8 µM (IC50) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Effect | Reference(s) |
| Rat | 0.18 mg/kg (p.o.) | ED50 for brain MAO-B inhibition | [2] |
| Rat | 8 mg/kg (p.o.) | ED50 for brain MAO-A inhibition | [2] |
| Mouse | 1.25 mg/kg (i.p.) | Blocks MPTP-induced neurotoxicity | [1] |
| Mouse | 5 mg/kg | Inhibits LPS-induced TNF-α in BALF | [4] |
Experimental Protocols and Workflows
Monoamine Oxidase (MAO-B) Inhibition Assay - General Protocol
This protocol is a generalized workflow for determining the inhibitory activity of this compound against MAO-B using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂).
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Signaling Pathways
Inhibition of MAO-B Signaling Pathway
Mofegiline irreversibly inhibits MAO-B, which is located on the outer mitochondrial membrane. This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. This is the primary mechanism for its potential therapeutic effect in Parkinson's disease.
Caption: Mofegiline's effect on the MAO-B signaling pathway.
Inhibition of SSAO/VAP-1 Signaling Pathway
Mofegiline also irreversibly inhibits SSAO/VAP-1, an enzyme expressed on the surface of endothelial cells. SSAO/VAP-1 plays a role in inflammation by mediating leukocyte adhesion and transmigration. By inhibiting SSAO/VAP-1, Mofegiline can reduce the inflammatory response.
Caption: Mofegiline's effect on the SSAO/VAP-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel carbamate metabolites of mofegiline, a primary amine monoamine oxidase B inhibitor, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of Mofegiline Hydrochloride in complex biological systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mofegiline Hydrochloride. The information is designed to address specific issues that may be encountered during experiments aimed at improving its selectivity in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and known selectivity of this compound?
This compound (also known as MDL 72974A) is an enzyme-activated, irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It demonstrates significant selectivity for MAO-B over monoamine oxidase A (MAO-A).[1][3] Mofegiline is classified as a mechanism-based inhibitor, meaning it is converted to a reactive intermediate by the target enzyme, which then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[4]
Q2: What are the known off-target effects of this compound?
Besides its primary target, MAO-B, Mofegiline is also known to inhibit semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][3][4] This off-target activity should be considered when designing and interpreting experiments, as SSAO/VAP-1 is involved in various physiological processes, including leukocyte adhesion and inflammation.[3]
Q3: My results suggest off-target effects of Mofegiline in my cellular model. How can I confirm this?
If you suspect off-target effects are influencing your experimental outcomes, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a wide-range dose-response curve for Mofegiline in your model system. Off-target effects may only become apparent at higher concentrations.
-
Target Knockdown/Knockout Models: If available, utilize cell lines or animal models where MAO-B or potential off-target proteins (like SSAO/VAP-1) have been knocked down or knocked out. This will help to dissect the on-target versus off-target effects of Mofegiline.
-
Activity-Based Protein Profiling (ABPP): This technique can be used to identify the full spectrum of enzymes that Mofegiline interacts with in a complex biological sample.
-
Washout Experiments: For reversible off-target effects, a washout experiment where the compound is removed from the system may help to distinguish between irreversible on-target inhibition and reversible off-target binding.
Q4: What are some general strategies to improve the selectivity of a small molecule inhibitor like Mofegiline?
Improving drug selectivity is a key challenge in drug development. Several rational approaches can be employed:[5][6][7]
-
Structure-Based Drug Design: Utilize the three-dimensional structures of both the target (MAO-B) and off-target (e.g., MAO-A, SSAO) proteins to guide chemical modifications of Mofegiline. The goal is to enhance interactions with the target while disrupting interactions with off-targets.[8][5]
-
Computational Modeling: Employ techniques like molecular docking and molecular dynamics simulations to predict how modifications to Mofegiline will affect its binding to different targets.[8]
-
Exploiting Protein Flexibility: Differences in the flexibility of the binding sites between target and off-target proteins can be exploited to design more selective inhibitors.[5]
-
Allosteric Modulation: Instead of targeting the active site, which can be similar across related enzymes, designing molecules that bind to a unique allosteric site on the target protein can achieve higher selectivity.[8][5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against its primary target and known off-targets.
| Target Enzyme | Species/Tissue Source | IC50 Value | Reference |
| MAO-B | Rat brain mitochondria | 3.6 nM | [1][3] |
| MAO-A | Rat brain mitochondria | 680 nM | [1][3] |
| SSAO/VAP-1 | Human umbilical artery | 20 nM | [3] |
| SSAO/VAP-1 | Dog aorta | 2 nM | [1] |
| SSAO/VAP-1 | Rat aorta | 5 nM | [1] |
| SSAO/VAP-1 | Bovine aorta | 80 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro MAO-B and MAO-A Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of Mofegiline against MAO-A and MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar)
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the different concentrations of Mofegiline to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) and the Amplex® Red reagent.
-
Monitor the fluorescence increase over time using a plate reader.
-
Calculate the rate of reaction for each Mofegiline concentration.
-
Plot the reaction rate as a function of the logarithm of the Mofegiline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mofegiline's primary and off-target signaling pathways.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mofegiline - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
Ensuring reproducibility in Mofegiline Hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Mofegiline Hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as MDL 72974A) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] It functions as an enzyme-activated inhibitor, meaning it requires catalytic conversion by MAO-B to form the reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[1] Its high selectivity for MAO-B over MAO-A makes it a valuable tool for studying the specific roles of MAO-B in neurological pathways.[5][6]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C.[5] Stock solutions, typically prepared in DMSO, can be stored at -20°C for several months.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6] The stability of the compound is reported to be at least 4 years when stored correctly as a solid.[5]
3. How should I prepare this compound solutions for my experiments?
This compound is soluble in water (up to 30 mg/ml) and DMSO.[4][5] For in vitro assays, a common approach is to prepare a stock solution in DMSO.[4] For in vivo studies, various formulations can be used, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]
4. What are the typical concentrations of this compound used in experiments?
The effective concentration of this compound varies depending on the experimental system. For in vitro MAO-B inhibition assays, the IC50 (half-maximal inhibitory concentration) is in the low nanomolar range (e.g., 3.6 nM for rat brain mitochondrial MAO-B).[1][6] In cell-based neuroprotection assays, concentrations may vary. For in vivo studies in rats, oral doses of 0.1-2.5 mg/kg have been used to inhibit MAO-B activity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MAO-B Inhibition Results | - Improper drug handling: Incorrect storage or repeated freeze-thaw cycles of stock solutions. - Assay conditions: Suboptimal buffer pH, temperature, or incubation time. - Enzyme activity: Variation in the activity of the MAO-B enzyme preparation. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. - Ensure the assay buffer is at the optimal pH (typically 7.5) and the incubation is performed at the recommended temperature (e.g., 25°C or 37°C).[1] - Always run a positive control (e.g., selegiline) and an enzyme control to normalize the data.[7] |
| Low Potency (Higher than expected IC50) | - Substrate competition: High concentration of the substrate in the assay can compete with the inhibitor. - Incorrect incubation time: As an irreversible inhibitor, Mofegiline requires time to inactivate the enzyme. - Solubility issues: The compound may not be fully dissolved in the assay buffer. | - Determine the Km of the substrate for your enzyme preparation and use a substrate concentration around the Km value. - Perform a time-dependent inhibition study to determine the optimal pre-incubation time for the inhibitor with the enzyme before adding the substrate. - Visually inspect for any precipitation. Consider preparing fresh dilutions or using a different solvent system if compatible with the assay. |
| High Variability in Cell-Based Assays | - Cell health: Cells may be unhealthy, leading to inconsistent responses. - Compound precipitation in media: this compound may precipitate in the cell culture medium. - Inconsistent treatment application: Uneven distribution of the compound in the wells. | - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. - Check the solubility of this compound in your specific cell culture medium. You may need to adjust the final solvent concentration (e.g., keep DMSO below 0.5%). - Mix the plate gently after adding the compound to ensure even distribution. |
| Unexpected Cytotoxicity | - Off-target effects: At high concentrations, the compound may have off-target effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Formation of reactive oxygen species (ROS): Inhibition of MAO-B can alter cellular redox balance. | - Perform a dose-response curve to determine the therapeutic window and identify the concentration at which toxicity occurs. - Always include a vehicle control (solvent only) to assess the toxicity of the solvent itself.[7] - Consider co-treatment with an antioxidant to investigate the role of oxidative stress. |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard methods for determining MAO-B activity.[1]
Materials:
-
Recombinant human MAO-B
-
This compound
-
Benzylamine (substrate)
-
50 mM Phosphate Buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in 50 mM phosphate buffer.
-
In a 96-well plate, add the diluted this compound to the wells.
-
Add the MAO-B enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding the benzylamine substrate.
-
Immediately measure the change in absorbance at the appropriate wavelength for the product of benzylamine oxidation in a kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-B) | 3.6 nM | Rat brain mitochondria | [1][6] |
| IC50 (MAO-A) | 680 nM | Rat brain mitochondria | [1][6] |
| In vivo ED50 (MAO-B) | 0.18 mg/kg (p.o.) | Rat brain | [4] |
| In vivo ED50 (MAO-A) | 8 mg/kg (p.o.) | Rat brain | [4] |
| Water Solubility | 30 mg/ml | N/A | [5] |
Visualizations
Signaling Pathway of this compound's Neuroprotective Effect
Caption: Mofegiline's neuroprotective signaling pathway.
Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Workflow for MAO-B inhibition assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent results.
References
- 1. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [ucl.ac.uk]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
Comparative analysis of Mofegiline Hydrochloride and Rasagiline
A Comparative Analysis of Mofegiline Hydrochloride and Rasagiline in the Context of Monoamine Oxidase B Inhibition
Introduction
This compound (MDL 72974A) and Rasagiline are both potent, selective, and irreversible inhibitors of monoamine oxidase B (MAO-B).[1][2][3][4] These compounds were developed with the primary therapeutic goal of treating Parkinson's disease by preventing the breakdown of dopamine in the brain.[5][6] Rasagiline has successfully navigated clinical trials and is an established treatment for Parkinson's disease, used both as a monotherapy in early stages and as an adjunct therapy in more advanced cases.[1][6][7][8] In contrast, the clinical development of Mofegiline for Parkinson's and Alzheimer's disease was discontinued, and it was never marketed.[3] This guide provides a comparative analysis of these two MAO-B inhibitors, focusing on their mechanism of action, pharmacokinetics, and available clinical data, supported by experimental evidence.
Mechanism of Action
Both Mofegiline and Rasagiline exert their primary therapeutic effect by inhibiting MAO-B, an enzyme located in the outer mitochondrial membrane that is crucial for the metabolic degradation of dopamine in the brain.[5][9] In Parkinson's disease, the progressive loss of dopamine-producing neurons leads to a dopamine deficiency, resulting in motor symptoms.[5] By irreversibly binding to MAO-B, these inhibitors prevent the breakdown of dopamine, thereby increasing its extracellular levels in the striatum and enhancing dopaminergic activity.[5][9] This irreversible inhibition means that the enzyme's activity is only restored through the synthesis of new MAO-B molecules.[5]
Mofegiline has also been identified as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), which is involved in inflammatory processes.[2][4][10] Rasagiline is metabolized to (R)-1-aminoindan, which has shown neuroprotective properties in preclinical models and, unlike the related drug selegiline, does not have amphetamine-like effects.[1]
Caption: Mechanism of MAO-B Inhibition by Mofegiline and Rasagiline.
Comparative Pharmacodynamics
The selectivity for MAO-B over MAO-A is a critical feature of these drugs, as inhibition of MAO-A can lead to dangerous hypertensive crises when tyramine-rich foods are consumed.[11][12] Both Mofegiline and Rasagiline demonstrate high selectivity for MAO-B.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Ratio (MAO-A/MAO-B) | Reference |
| Mofegiline HCl | 3.6 (rat brain) | 680 (rat brain) | ~189 | [2][4][10] |
| Rasagiline | Potent & Selective | Minimal at therapeutic doses | High | [11] |
Note: Specific IC50 values for Rasagiline were not consistently available across the search results, but its high potency and selectivity are well-established.[11]
In human studies, both drugs have demonstrated potent inhibition of platelet MAO-B activity. A single 1 mg dose of Mofegiline resulted in over 90% inhibition of platelet MAO-B.[13] Similarly, Rasagiline achieves clinically relevant (>80%) and near-complete platelet MAO-B inhibition with repeated daily doses of 0.5 mg, 1 mg, and 2 mg.[1]
Comparative Pharmacokinetics
Both drugs are rapidly absorbed after oral administration, with relatively short plasma half-lives. However, due to their irreversible mechanism of action, the duration of their pharmacological effect is much longer than their plasma half-life and is dependent on the rate of de novo enzyme synthesis.[9][13][14]
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Rasagiline |
| Time to Peak (Tmax) | ~1 hour[13] | 0.33 - 1 hour[1][15] |
| Elimination Half-life | 1 - 3 hours[3][13] | ~3 hours (steady state)[1][9] |
| Bioavailability | N/A (Disproportionate increase in plasma concentration with dose observed)[13] | ~36%[1][9] |
| Metabolism | Extensively metabolized in dogs and humans[16] | Almost complete biotransformation in the liver (primarily CYP1A2)[1][14] |
| Metabolites | N-succinyl conjugate, cyclic carbamate, urea adduct[16] | (R)-1-Aminoindan (no amphetamine-like effects)[1] |
| Excretion | Primarily via urine[3][16] | Primarily via urine (~62%), secondarily via feces (~7%)[1][9] |
Clinical Efficacy and Experimental Protocols
The clinical development of Rasagiline is well-documented through several large-scale, randomized, controlled trials. In contrast, the available clinical data for Mofegiline is limited to a Phase I dose-tolerance trial.[13]
Rasagiline Clinical Trials
TEMPO Study (TVP-1012 in Early Monotherapy for PD Outpatients): This multicenter, 26-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of Rasagiline in 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[8][17]
-
Experimental Protocol:
-
Patient Population: 404 patients with early PD.[8]
-
Intervention: Patients were randomized to receive Rasagiline 1 mg/day, Rasagiline 2 mg/day, or a placebo.[8]
-
Primary Outcome: The primary efficacy measure was the change from baseline in the total Unified Parkinson's Disease Rating Scale (UPDRS) score at 26 weeks.[8]
-
Results: Both Rasagiline doses were effective. The 1 mg group showed a -4.20 unit adjusted difference in total UPDRS compared to placebo, and the 2 mg group showed a -3.56 unit difference.[7][8]
-
ADAGIO Study: This delayed-start trial was designed to assess a potential disease-modifying effect of Rasagiline.[18]
-
Experimental Protocol:
-
Patient Population: Patients with early PD.
-
Intervention: The study involved four arms: early-start Rasagiline (1 mg or 2 mg daily for 72 weeks) and delayed-start Rasagiline (placebo for 36 weeks followed by Rasagiline 1 mg or 2 mg daily for 36 weeks).[18]
-
Results: The 1 mg/day early-start group met all three primary endpoints, suggesting a possible disease-modifying effect, whereas the 2 mg/day group did not.[18]
-
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mofegiline - Wikipedia [en.wikipedia.org]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 6. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 13. Pharmacokinetics and pharmacodynamics of the monoamine oxidase B inhibitor mofegiline assessed during a phase I dose tolerance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel carbamate metabolites of mofegiline, a primary amine monoamine oxidase B inhibitor, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rasagiline (Agilect) for early-stage Parkinson's disease patients [rasagiline.com]
- 18. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mofegiline Hydrochloride and Other MAO-B Inhibitors in Neuronal Protection
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of Mofegiline Hydrochloride and other prominent monoamine oxidase-B (MAO-B) inhibitors. Due to the discontinued clinical development of Mofegiline, this guide focuses on a detailed comparison with the well-documented neuroprotective agents, Selegiline and Rasagiline, providing available experimental data and methodologies to inform future research and drug discovery efforts.
Introduction: The Landscape of MAO-B Inhibitors in Neuroprotection
Monoamine oxidase-B (MAO-B) inhibitors are a class of drugs that have garnered significant interest for their potential to confer neuroprotection in a range of neurodegenerative disorders. By inhibiting the MAO-B enzyme, these compounds reduce the degradation of dopamine and other neurotransmitters, and importantly, decrease the production of neurotoxic reactive oxygen species (ROS). While this compound was once a candidate in this class, its clinical studies were discontinued. In contrast, Selegiline and Rasagiline have been extensively studied and are used clinically, providing a wealth of data on their neuroprotective mechanisms and efficacy in various neuronal cell types.
This guide will delve into the available information on Mofegiline and provide a robust comparison with Selegiline and Rasagiline, focusing on their performance in preclinical models of neurodegeneration.
Comparative Efficacy of MAO-B Inhibitors in Neuronal Cell Models
The neuroprotective effects of MAO-B inhibitors have been evaluated in a variety of in vitro models that mimic the pathological conditions of neurodegenerative diseases. These studies provide quantitative data on cell survival, reduction of apoptosis, and mitigation of oxidative stress.
Table 1: Neuroprotective Effects of Selegiline in Neuronal Cell Culture
| Cell Type | Insult/Model | Selegiline Concentration | Observed Effect | Reference |
| Rat Hippocampal Neural Stem Cells | Hydrogen Peroxide (H₂O₂) | 20 µM | Increased cell viability to 64.4% compared to 29.66% in control[1] | [1] |
| Rat Hippocampal Neural Stem Cells | Hydrogen Peroxide (H₂O₂) | 20 µM | Significantly increased mRNA expression of anti-apoptotic Bcl-2 and Hspa4[1][2] | [1][2] |
| Dopaminergic Neuronal MN9D Cells | ER Stress | Not specified | Prevents mitochondrial outer membrane permeabilization and rescues apoptosis[3] | [3] |
| SH-SY5Y Neuroblastoma Cells | Dexamethasone | Not specified | Significantly prevented dexamethasone-induced cell death[4] | [4] |
Table 2: Neuroprotective Effects of Rasagiline in Neuronal Cell Culture
| Cell Type | Insult/Model | Rasagiline Concentration | Observed Effect | Reference |
| PC12 Neuronal Cultures | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM | Dose-dependent neuroprotection of 20-80%[5][6] | [5][6] |
| PC12 Neuronal Cultures | Oxygen-Glucose Deprivation/Reoxygenation | 10 µM | Reduced reactive oxygen species production by 15% and increased Akt phosphorylation by 50%[5][6] | [5][6] |
| Rat Cerebellar Granule Cells | Glutamate, Ara-C, BSO | 0.1-10 µM | Increased survival of neurons[7] | [7] |
| SH-SY5Y Neuroblastoma Cells | Dexamethasone | Not specified | Highest neuroprotective effect compared to Selegiline and its metabolite[4] | [4] |
Experimental Protocols for Assessing Neuroprotection
The following are generalized protocols derived from the methodologies reported in the cited literature for evaluating the neuroprotective effects of compounds like this compound and its alternatives.
General Workflow for In Vitro Neuroprotection Assay
Caption: A generalized workflow for assessing the neuroprotective effects of a compound in vitro.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Commonly used neuronal cell lines include human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and primary neuronal cultures such as rat cerebellar granule cells or hippocampal neurons.[1][5][7][8]
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity: To mimic neurodegenerative conditions, various toxins are used.
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent to induce oxidative stress.[1]
-
Dopaminergic Neurotoxins: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) are used to specifically model Parkinson's disease pathology.[8]
-
Excitotoxicity: Glutamate is used to induce excitotoxic neuronal death.[7]
-
Apoptosis Induction: Dexamethasone has been used to induce apoptosis in brain cells.[4]
-
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Pre-treatment with a neuroprotective agent is expected to result in higher absorbance readings compared to the toxin-treated control.[1]
-
LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. A decrease in LDH release in the culture medium indicates a protective effect.
-
-
Apoptosis Assays:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis. A lower percentage of TUNEL-positive cells suggests an anti-apoptotic effect.[4]
-
Caspase Activity Assays: Caspases are key mediators of apoptosis. Measuring the activity of caspases (e.g., caspase-3) can quantify the extent of apoptosis.
-
-
Measurement of Oxidative Stress:
-
ROS Detection: Fluorescent probes like DCFH-DA are used to measure intracellular reactive oxygen species levels.
-
Antioxidant Enzyme Activity: Assays for superoxide dismutase (SOD) and catalase activity can indicate an enhancement of the cellular antioxidant defense system.
-
Signaling Pathways in MAO-B Inhibitor-Mediated Neuroprotection
The neuroprotective effects of Selegiline and Rasagiline are not solely due to the inhibition of MAO-B but also involve the modulation of key intracellular signaling pathways that promote cell survival and resilience.
Pro-Survival Signaling Activated by MAO-B Inhibitors
Caption: Key pro-survival signaling pathways modulated by Selegiline and Rasagiline.
Studies have shown that Rasagiline can activate the Akt/Nrf2 signaling pathway.[5][6] Activation of Akt (Protein Kinase B) leads to the nuclear translocation of Nrf2, a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes.[5][6] This results in an increased expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase, bolstering the cell's defense against oxidative stress.[5]
Both Selegiline and Rasagiline have been shown to upregulate the expression of anti-apoptotic proteins from the Bcl-2 family.[1][9][10] These proteins play a crucial role in maintaining mitochondrial membrane integrity and preventing the release of pro-apoptotic factors like cytochrome c, thereby inhibiting the intrinsic apoptotic cascade.[1]
Conclusion
While direct and extensive data on the neuroprotective effects of this compound are lacking due to its discontinued development, the wealth of information available for other MAO-B inhibitors, particularly Selegiline and Rasagiline, provides a strong framework for understanding the potential mechanisms and for designing future neuroprotective strategies. The comparative data presented here highlight the multifaceted nature of neuroprotection afforded by this class of compounds, which extends beyond simple MAO-B inhibition to the active modulation of critical cell survival and antioxidant pathways. For researchers in the field, these insights offer valuable benchmarks and validated experimental approaches for the continued development of novel neuroprotective therapeutics.
References
- 1. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the neuroprotective activity of rasagiline in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mofegiline Hydrochloride and Other MAO-B Inhibitors for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine oxidase-B (MAO-B) inhibitor Mofegiline Hydrochloride against other established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. The comparison is based on available preclinical and clinical data to inform research and drug development in the context of Parkinson's disease.
Executive Summary
This compound is a potent and selective irreversible inhibitor of MAO-B.[1][2] Preclinical studies demonstrated its potential for the treatment of Parkinson's disease. However, its clinical development was discontinued, and it was never marketed.[2] In contrast, Selegiline, Rasagiline, and Safinamide are approved and widely used treatments for Parkinson's disease, with extensive clinical data supporting their efficacy and safety. This guide will delve into a detailed comparison of their pharmacological profiles and clinical effectiveness, highlighting the position of Mofegiline within this therapeutic class.
Mechanism of Action: MAO-B Inhibition in Parkinson's Disease
Monoamine oxidase-B is a key enzyme in the degradation of dopamine in the brain.[3][4][5] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, causing the characteristic motor symptoms. MAO-B inhibitors block the action of this enzyme, thereby increasing the synaptic availability of dopamine. This enhancement of dopaminergic signaling helps to alleviate the motor symptoms of the disease.[3][4][5][6][7]
The following diagram illustrates the signaling pathway affected by MAO-B inhibitors.
Preclinical Efficacy and Selectivity
The potency and selectivity of MAO-B inhibitors are critical determinants of their therapeutic window and potential side effects. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other MAO-B inhibitors.
| MAO-B Inhibitor | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| This compound | 3.6 (rat brain) | 680 (rat brain) | 188.9 | [8] |
| Selegiline | ~9 (human brain) | ~2,300 (human brain) | ~255 | [3] |
| Rasagiline | ~5.4 (human brain) | ~4,400 (human brain) | ~815 | [3] |
| Safinamide | 98 (rat brain), 79 (human brain) | >100,000 (rat brain) | >1000 | [3] |
Mofegiline demonstrates high potency for MAO-B, comparable to that of Rasagiline and Selegiline, and a favorable selectivity profile.
In Vivo Preclinical Studies
Preclinical studies in animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, are crucial for evaluating the neuroprotective and symptomatic effects of MAO-B inhibitors.
-
This compound: In a mouse model, Mofegiline demonstrated the ability to block MPTP-induced neurotoxicity.[9]
-
Selegiline and Rasagiline: Both have been shown to protect against MPTP-induced neurotoxicity in non-human primates, attenuating behavioral deficits, loss of dopaminergic neurons, and dopamine depletion.[10] In MPTP mouse models, Selegiline has been shown to rescue gait deficits and the loss of dopaminergic neurons.[11]
-
Safinamide: Preclinical studies have shown that Safinamide can reduce neuronal damage in models of Parkinson's disease.
The following diagram illustrates a typical experimental workflow for evaluating neuroprotective effects in an MPTP mouse model.
Clinical Efficacy of Marketed MAO-B Inhibitors
While clinical efficacy data for this compound is unavailable due to its discontinued development, the established MAO-B inhibitors have a wealth of data from numerous clinical trials. The primary endpoint in many of these trials is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score, particularly the motor section (Part III), and the reduction in "off-time" for patients on levodopa therapy.
| MAO-B Inhibitor | Key Clinical Trial Findings | References |
| Selegiline | - As monotherapy, significantly improves UPDRS scores compared to placebo.[2][12][13] - As an adjunct to levodopa, it reduces "off-time" and allows for a reduction in levodopa dosage.[14] | [2][12][13][14] |
| Rasagiline | - Effective as monotherapy in early Parkinson's disease, showing significant improvement in UPDRS scores versus placebo (TEMPO study).[15] - As adjunctive therapy to levodopa, it significantly reduces "off-time" (PRESTO and LARGO studies).[15] | [15] |
| Safinamide | - As add-on therapy to levodopa, significantly increases "on-time" without troublesome dyskinesia and improves motor scores (UPDRS Part III).[10] - Also demonstrates non-dopaminergic effects by modulating glutamate release. | [10] |
A multiple treatment comparison meta-analysis found no significant difference in the relative effectiveness between Selegiline, Rasagiline, and Safinamide when used as monotherapy. When used in combination with levodopa, all three were effective compared to placebo, with selegiline being the most effective in this analysis.[4]
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. Below are summaries of the protocols for pivotal trials of the marketed MAO-B inhibitors.
Selegiline: Phase III Monotherapy Trial
-
Objective: To evaluate the efficacy and safety of selegiline monotherapy in patients with early Parkinson's disease.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients aged 20 to 75 years diagnosed with Parkinson's disease according to the UK Parkinson's Disease Society Brain Bank criteria, with motor symptoms for less than 5 years, a Hoehn and Yahr stage of 1 to 3, and a UPDRS part III score of 10 or greater.[12] Patients had received no previous treatments.[12]
-
Intervention: Selegiline (starting at 2.5 mg/day and titrated up to 10 mg/day) or placebo.[12]
-
Primary Outcome: Change from baseline in the total UPDRS (Parts I, II, and III) score at 12 weeks.[12]
-
Results: Selegiline monotherapy resulted in a statistically significant reduction in the primary outcome measure compared to placebo.[12]
Rasagiline: The TEMPO Study
-
Objective: To evaluate the safety and efficacy of rasagiline monotherapy in patients with early, untreated Parkinson's disease.
-
Study Design: A 26-week, multicenter, double-blind, placebo-controlled, parallel-group trial.[15]
-
Patient Population: Patients with a diagnosis of Parkinson's disease based on the presence of at least two of the following: resting tremor, rigidity, and bradykinesia.[15]
-
Intervention: Rasagiline 1 mg/day, Rasagiline 2 mg/day, or placebo.[15]
-
Primary Outcome: Change from baseline in the total UPDRS score at 26 weeks.[15]
-
Results: Both doses of rasagiline demonstrated a statistically significant improvement in the total UPDRS score compared to placebo.[15]
Safinamide: The SETTLE Study
-
Objective: To evaluate the efficacy and safety of safinamide as an add-on to levodopa in patients with Parkinson's disease and motor fluctuations.
-
Study Design: A 24-week, multicenter, double-blind, placebo-controlled, parallel-group study.[10][16]
-
Patient Population: Patients with a disease duration of at least 3 years, Hoehn and Yahr stage 1-4, and an average daily "off-time" of at least 1.5 hours, on a stable dose of levodopa.[16]
-
Intervention: Safinamide 50 mg/day (increased to 100 mg/day if tolerated) or placebo.[16]
-
Primary Outcome: Change from baseline in total "on-time" without troublesome dyskinesia.[10]
-
Results: Safinamide significantly increased "on-time" without troublesome dyskinesia and improved motor symptoms compared to placebo.[10]
The following diagram illustrates the logical flow of a typical randomized controlled clinical trial for a Parkinson's disease therapeutic.
Conclusion
This compound is a potent and selective MAO-B inhibitor with a preclinical profile that suggested its potential as a therapeutic for Parkinson's disease. However, the lack of clinical efficacy data prevents a direct comparison with the established and effective MAO-B inhibitors Selegiline, Rasagiline, and Safinamide. These approved therapies have demonstrated significant benefits in improving motor symptoms and managing motor fluctuations in patients with Parkinson's disease, supported by extensive clinical trial data. While the reasons for the discontinuation of Mofegiline's development are not detailed in the available literature, this comparative guide highlights the rigorous path from a promising preclinical candidate to a clinically proven therapeutic. For researchers and drug developers, the story of Mofegiline underscores the importance of translating preclinical potency into clinical efficacy and safety.
References
- 1. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]
- 2. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Modafinil on MPTP Mouse Model of Parkinson's Disease [jcps.bjmu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 13. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjpmr.com [wjpmr.com]
- 15. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Mofegiline Hydrochloride: A Comparative Analysis of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Mofegiline Hydrochloride with other selective monoamine oxidase B (MAO-B) inhibitors. Experimental data is presented to offer an objective assessment of its performance against key alternatives.
Introduction
This compound (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine in the brain.[1][2][3] Developed by the Merrell-Dow Research Institute, it was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, though it was never commercially marketed.[2][3][4] Mofegiline also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] This guide cross-validates the mechanism of Mofegiline by comparing its biochemical and pharmacological profile with established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.
Mechanism of Action: MAO-B Inhibition
Monoamine oxidase B is a key enzyme in the dopamine metabolic pathway. It catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized. By inhibiting MAO-B, these drugs increase the synaptic availability of dopamine, a neurotransmitter depleted in Parkinson's disease.[5][6][7][8]
Mofegiline acts as an enzyme-activated, irreversible inhibitor of MAO-B.[1] This means it is converted by the enzyme into a reactive species that then covalently binds to the enzyme, leading to its irreversible inactivation.[4] This contrasts with reversible inhibitors like Safinamide, which do not form a permanent bond with the enzyme.[9][10]
Comparative Efficacy and Selectivity
The potency and selectivity of MAO-B inhibitors are critical determinants of their therapeutic window and side-effect profile. The following table summarizes the in vitro inhibitory activities of Mofegiline and its comparators against MAO-A and MAO-B.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | 3.6[1][2] | 680[1][2] | ~189 | Irreversible[1][4] |
| Selegiline | 37 (human brain) | - | - | Irreversible[5][11] |
| Rasagiline | 4.2 (human brain) | 700 (human brain) | ~167 | Irreversible[12] |
| Safinamide | 79 (human brain) | 80,000 (human brain) | ~1013 | Reversible[12][13] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate used). The data presented here are for comparative purposes.
Mofegiline demonstrates high potency for MAO-B, with an IC50 value in the low nanomolar range, comparable to Rasagiline.[1][2][12] Its selectivity for MAO-B over MAO-A is significant, which is a desirable characteristic to minimize the "cheese effect" (a hypertensive crisis caused by the inability to metabolize dietary tyramine) associated with non-selective MAO inhibitors.[6] Safinamide exhibits the highest selectivity among the compounds listed.[12][13]
Off-Target Activity: SSAO/VAP-1 Inhibition
Mofegiline is also a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] This enzyme is involved in inflammatory processes and leukocyte trafficking.
| Compound | SSAO/VAP-1 IC50 (nM) |
| This compound | 20 (human enzyme)[2] |
| Selegiline | - |
| Rasagiline | - |
| Safinamide | - |
Data on SSAO/VAP-1 inhibition by other MAO-B inhibitors is not as readily available, highlighting a distinguishing feature of Mofegiline.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorometric substrate)[14]
-
Test compound (e.g., this compound)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[14]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black plates for fluorometric assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test compound or control at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Detection: Measure the product formation using a microplate reader. For fluorometric assays, this involves measuring the fluorescence generated by a coupled enzymatic reaction that produces a fluorescent product.[15] For spectrophotometric assays, the absorbance of the product is measured.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mofegiline - Wikipedia [en.wikipedia.org]
- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 7. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 8. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 9. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selegiline | C13H17N | CID 26757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Replicating Mofegiline Hydrochloride's Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Mofegiline Hydrochloride's performance against other monoamine oxidase B (MAO-B) inhibitors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in replicating and expanding upon published findings related to this potent and selective MAO-B inhibitor.
Quantitative Comparison of Inhibitory Potency
This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) and also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO).[1] The following tables summarize the key quantitative data on Mofegiline's inhibitory potency and provide a comparison with other well-established MAO-B inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Enzyme Target | Species/Tissue | IC50 (nM) | Reference |
| MAO-B | Rat Brain Mitochondria | 3.6 | [2][3] |
| MAO-A | Rat Brain Mitochondria | 680 | [2][3] |
| SSAO | Dog Aorta | 2 | [2] |
| SSAO | Rat Aorta | 5 | [2] |
| SSAO | Human Umbilical Artery | 20 | [3] |
| SSAO | Bovine Aorta | 80 | [2] |
Table 2: Comparative In Vitro Potency of MAO-B Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| Mofegiline | MAO-B | 3.6 (rat) | ~189-fold | [2][3] |
| Rasagiline | MAO-B | 4 (rat), 14 (human) | ~50-fold | [4] |
| Selegiline | MAO-B | Not explicitly stated in provided abstracts | Selective for MAO-B at lower doses | [5] |
| Safinamide | MAO-B | 4 (rat), 14 (human) | ~1000-fold | [4] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for assessing MAO-B and SSAO inhibition are provided below.
Protocol 1: Determination of MAO-B Inhibitory Activity (Fluorometric Assay)
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[4][6][7]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Test compounds (Mofegiline HCl and comparators)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.
-
Add the test compounds to the respective wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle).
-
Initiate the reaction by adding the MAO-B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Add the MAO-B substrate to all wells to start the reaction.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of H2O2 production, a byproduct of MAO-B activity, is proportional to the fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Determination of SSAO Inhibitory Activity (Spectrophotometric Assay)
This protocol is based on the spectrophotometric method for measuring SSAO activity.[8][9]
Materials:
-
SSAO enzyme source (e.g., bovine plasma)
-
SSAO substrate (e.g., benzylamine)
-
2,4-dinitrophenylhydrazine (DNPH)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.8)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds in the assay buffer.
-
In a test tube, mix the assay buffer and the SSAO enzyme source.
-
Add the test compounds to the respective tubes. Include a positive control (e.g., semicarbazide) and a negative control (vehicle).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add the SSAO substrate to initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of DNPH, which reacts with the aldehyde product to form a colored hydrazone.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 495 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Molecular Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 4. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.cn [abcam.cn]
- 8. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 9. herbpedia.wdfiles.com [herbpedia.wdfiles.com]
Mofegiline Hydrochloride: A Potent and Selective Reference for Novel MAO-B Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quest for novel therapeutic agents targeting neurodegenerative diseases such as Parkinson's and Alzheimer's, the selective inhibition of monoamine oxidase B (MAO-B) remains a critical strategy. The development of potent and selective MAO-B inhibitors requires robust screening assays, which in turn, depend on well-characterized reference compounds. Mofegiline Hydrochloride, a potent and irreversible MAO-B inhibitor, serves as an excellent reference standard in these screening campaigns. This guide provides a comparative analysis of this compound against other commonly used MAO-B inhibitors, detailed experimental protocols for inhibitor screening, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of MAO-B Inhibitors
This compound (MDL 72974A) distinguishes itself through its high potency and selectivity for MAO-B over its isoenzyme, MAO-A. This selectivity is a crucial attribute for a reference compound, as it allows for the precise assessment of the selectivity profile of new chemical entities. Below is a comparative summary of this compound with two other widely used irreversible MAO-B inhibitors, Selegiline and Rasagiline.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Mechanism of Action |
| This compound | 3.6[1] | 680[1] | ~189 | Irreversible |
| Selegiline | ~4.43 (in rat brain)[2][3] | ~412 (in rat brain)[2][3] | ~93 | Irreversible |
| Rasagiline | ~4.43 (in rat brain)[2][3] | ~412 (in rat brain)[2][3] | ~93 | Irreversible |
Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and substrate used.
Mofegiline's sub-nanomolar potency against MAO-B and its approximately 189-fold selectivity make it a highly suitable positive control for in vitro screening assays. Its irreversible mechanism of action provides a clear and measurable endpoint for enzyme inhibition.
MAO-B Signaling Pathway
Monoamine oxidase B is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, most notably dopamine. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, which is a key therapeutic strategy in Parkinson's disease.
Caption: Simplified signaling pathway of dopamine metabolism by MAO-B and its inhibition by this compound.
Experimental Protocols
A reliable and reproducible in vitro assay is paramount for the screening of novel MAO-B inhibitors. A commonly employed method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
General Fluorometric MAO-B Inhibition Assay Protocol
This protocol provides a general framework for a fluorometric MAO-B inhibition assay. Specific concentrations and incubation times may need to be optimized based on the enzyme source and specific laboratory conditions.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine, tyramine, or a proprietary fluorescent substrate)
-
Horseradish peroxidase (HRP)
-
A fluorogenic HRP substrate (e.g., Amplex Red, ADHP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (as a reference compound)
-
Test compounds
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorogenic HRP substrate in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2 µL) of the diluted this compound, test compounds, or vehicle control (for uninhibited and blank wells) to the wells of a 96-well plate.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the detection cocktail to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compounds and this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow
The process of screening for novel MAO-B inhibitors typically follows a structured workflow, from initial compound screening to the characterization of lead candidates.
Caption: A typical workflow for the screening and characterization of novel MAO-B inhibitors, highlighting the use of a reference compound.
Conclusion
This compound stands out as a superior reference compound for the screening of novel MAO-B inhibitors due to its high potency, excellent selectivity, and well-defined irreversible mechanism of action. Its use as a positive control ensures the reliability and accuracy of screening assays, facilitating the identification and characterization of promising new drug candidates for the treatment of neurodegenerative disorders. The provided experimental protocol and workflows offer a solid foundation for researchers to establish robust and efficient MAO-B inhibitor screening platforms.
References
- 1. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mofegiline Hydrochloride in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Mofegiline Hydrochloride, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for a similar compound, Selegiline Hydrochloride, indicates that waste should be disposed of in an approved waste disposal plant.[1] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Key Hazard Information: A Safety Data Sheet for this compound provides the following GHS hazard classifications:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
In case of a spill, avoid generating dust. The area should be cleaned by trained personnel using appropriate PPE.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a chemical waste stream. The following steps outline the recommended procedure for its disposal in a laboratory environment.
-
Waste Identification and Classification:
-
Not a DEA Controlled Substance: this compound is not currently listed as a controlled substance by the Drug Enforcement Administration (DEA).[2][3][4]
-
RCRA Hazardous Waste Assessment: While not explicitly listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste, its hazardous characteristics (skin and eye irritant) warrant a careful assessment. It is the generator's responsibility to determine if the waste meets the criteria for toxicity, reactivity, corrosivity, or ignitability. If the waste is determined to be RCRA hazardous, it must be managed according to those regulations. When in doubt, it is prudent to manage the waste as hazardous.
-
-
Segregation and Storage:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container should be stored in a well-ventilated, secure area, away from incompatible materials.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Engage a Licensed Waste Disposal Vendor:
-
The primary and recommended method for the disposal of this compound is to engage a licensed and reputable hazardous waste disposal company.
-
These vendors are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
-
Documentation:
-
Maintain a detailed inventory of the this compound waste, including quantities and dates of accumulation.
-
When the waste is transferred to the disposal vendor, ensure that all necessary paperwork, such as a hazardous waste manifest (if applicable), is completed accurately.
-
Quantitative Data Summary
For laboratory purposes, understanding the physical and chemical properties of this compound is crucial for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₃F₂N • HCl |
| Molecular Weight | 233.69 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Source: Santa Cruz Biotechnology, Inc.[5], Cayman Chemical[6]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always refer to your institution's specific safety and environmental health guidelines for additional requirements.
References
Safeguarding Research: A Comprehensive Guide to Handling Mofegiline Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mofegiline Hydrochloride. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B)[1]. Due to its high potency and the absence of a published Occupational Exposure Limit (OEL), a conservative approach to handling is mandatory. The following procedures are based on established guidelines for managing potent pharmaceutical compounds and are designed to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid) | - Primary Engineering Control: Chemical fume hood or powder containment hood.- Respiratory Protection: N100/P100/P3 particulate respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for frequent or large quantity handling.- Hand Protection: Double nitrile gloves.- Body Protection: Disposable gown with tight-fitting cuffs over a lab coat.- Eye Protection: Chemical splash goggles. |
| Dissolution and Solution Preparation | - Primary Engineering Control: Chemical fume hood.- Respiratory Protection: N100/P100/P3 particulate respirator if handling the solid. Not generally required once the compound is fully dissolved and handled in a closed system.- Hand Protection: Double nitrile gloves.- Body Protection: Laboratory coat.- Eye Protection: Safety glasses with side shields. |
| In-vitro Experiments | - Hand Protection: Nitrile gloves.- Body Protection: Laboratory coat.- Eye Protection: Safety glasses. |
| In-vivo Dosing and Animal Handling | - Hand Protection: Double nitrile gloves.- Body Protection: Disposable gown over a lab coat.- Eye Protection: Safety glasses with side shields or a face shield. |
| Waste Disposal | - Hand Protection: Heavy-duty nitrile or butyl rubber gloves.- Body Protection: Disposable gown over a lab coat.- Eye Protection: Chemical splash goggles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial. The following workflow outlines the key procedural steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
